3-Diethylamino-1-propanol
Descripción
The exact mass of the compound 1-Propanol, 3-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(diethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCYFSZDBICRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060762 | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-93-5 | |
| Record name | 3-(Diethylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylpropanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-diethylaminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIETHYLAMINO)-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57YOW5553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the IUPAC Nomenclature of 3-(diethylamino)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the IUPAC name for the chemical compound commonly known as 3-(diethylamino)propan-1-ol, adhering to the principles of chemical nomenclature.
Introduction
The systematic naming of organic compounds is crucial for unambiguous communication in scientific and research contexts. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. This guide will deconstruct the IUPAC name for the compound with the chemical formula C₇H₁₇NO, which contains both an alcohol and an amine functional group.
Determination of the Principal Functional Group
The first step in IUPAC nomenclature is to identify all functional groups present in the molecule and determine the one with the highest priority. The compound , 3-(diethylamino)propan-1-ol, possesses two functional groups:
-
A hydroxyl (-OH) group, characteristic of alcohols.
-
A tertiary amine (-N(C₂H₅)₂) group.
According to IUPAC rules, the alcohol functional group takes precedence over the amine functional group.[1][2][3][4] Consequently, the compound is named as an alcohol, and its systematic name will end with the suffix "-ol".[2][5][6][7] The amine group is treated as a substituent and is denoted by the prefix "amino-".[4]
Identification and Numbering of the Parent Chain
The parent chain is the longest continuous carbon chain that contains the principal functional group. For 3-(diethylamino)propan-1-ol, the longest carbon chain consists of three carbon atoms. Therefore, the parent alkane is propane (B168953).
Numbering of the carbon chain begins at the end that gives the principal functional group (the hydroxyl group) the lowest possible locant (number).[8][9][10] In this case, the hydroxyl group is on the first carbon, establishing the numbering for the rest of the chain.
Naming of Substituents
With the parent chain and numbering established, the substituent is identified. The diethylamino group, -N(CH₂CH₃)₂, is located on the third carbon of the propane chain.
Assembling the Full IUPAC Name
The final IUPAC name is constructed by combining the names of the substituent and the parent chain.
-
Substituent: The substituent is a diethylamino group at position 3, which is written as "3-(diethylamino)".
-
Parent Chain: The parent chain is a three-carbon alcohol with the hydroxyl group at position 1, which is written as "propan-1-ol".
Combining these components gives the full IUPAC name: 3-(diethylamino)propan-1-ol .
This name is confirmed by various chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) WebBook.[11][12]
Data Presentation
| Property | Value |
| IUPAC Name | 3-(diethylamino)propan-1-ol |
| Molecular Formula | C₇H₁₇NO[11] |
| Molecular Weight | 131.22 g/mol [13] |
| CAS Number | 622-93-5[11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 3-(diethylamino)propan-1-ol can be found in various chemical literature and databases. A common synthesis involves the reaction of diethylamine (B46881) with 3-chloropropanol.
General Synthesis Protocol:
-
In a reaction vessel, dissolve diethylamine in a suitable solvent, such as ethanol.
-
Slowly add 3-chloropropanol to the solution while stirring.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
After cooling, neutralize the reaction mixture with a base, such as sodium hydroxide, to deprotonate the resulting ammonium (B1175870) salt.
-
Extract the product with an organic solvent, for instance, diethyl ether.
-
Dry the organic layer over an anhydrous salt, like magnesium sulfate.
-
Remove the solvent via rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain pure 3-(diethylamino)propan-1-ol.
Mandatory Visualization
The logical relationship for determining the IUPAC name of 3-(diethylamino)propan-1-ol can be visualized as follows:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chemistry - organic-naming compounds with more than one functional group [dynamicscience.com.au]
- 5. IUPAC Rules [chem.uiuc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.1 Names and Structures for Alcohols, Thiols, Ethers, and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]
- 9. youtube.com [youtube.com]
- 10. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 11. 1-Propanol, 3-(diethylamino)- [webbook.nist.gov]
- 12. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-ジエチルアミノ-1-プロパノール 95% | Sigma-Aldrich [sigmaaldrich.com]
3-Diethylamino-1-propanol molecular weight and formula
An In-depth Technical Guide on 3-Diethylamino-1-propanol: Molecular Characteristics
This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₇NO | [1][2][3] |
| Linear Formula | (C₂H₅)₂N(CH₂)₃OH | [4] |
| Molecular Weight | 131.22 g/mol | [2][3][4] |
| CAS Number | 622-93-5 | [1][4] |
Experimental Protocols
This document focuses on the fundamental molecular characteristics of this compound. Detailed experimental protocols for specific applications, such as synthesis or use in signaling pathway studies, are beyond the scope of this guide and would be found in relevant published research literature.
Logical Relationship of Molecular Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary molecular identifiers.
Caption: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Diethylamino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Diethylamino-1-propanol, with the CAS number 622-93-5, is a versatile organic compound characterized by the presence of both a tertiary amine and a primary alcohol functional group.[1][2][3] This bifunctionality makes it a valuable intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical industry.[4] Its unique structural features govern its physical properties and chemical reactivity, which are critical considerations in its application and handling. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical behavior.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a convenient reference for laboratory and industrial applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₇NO | [1][2][3] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 81-83 °C at 15 mmHg166 °C at 760 mmHg | [1] |
| Melting Point | -12.63 °C (estimate) | [3] |
| Density | 0.884 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4435 | [1] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |
| Vapor Pressure | 0.155 mmHg at 25 °C | |
| pKa (predicted) | 15.02 ± 0.10 |
Chemical Properties and Reactivity
Solubility Profile
This compound is soluble in water and many organic solvents.[4] Its solubility in water can be attributed to the presence of the polar hydroxyl and amino groups, which can participate in hydrogen bonding. A general assessment of its solubility in various laboratory solvents is outlined in the table below.
| Solvent | Expected Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
| Toluene (B28343) | Soluble |
| Hexane | Sparingly soluble to insoluble |
Chemical Stability and Reactivity
This compound is a stable compound under standard laboratory conditions. However, its bifunctional nature dictates its reactivity.
-
Basicity: The tertiary amine group imparts basic properties to the molecule, allowing it to react with acids to form the corresponding ammonium (B1175870) salts.
-
Nucleophilicity: The nitrogen atom of the amine and the oxygen atom of the hydroxyl group are both nucleophilic centers. The lone pair of electrons on the nitrogen atom allows it to participate in nucleophilic substitution and addition reactions.
-
Reactions of the Hydroxyl Group: The primary alcohol group can undergo typical reactions of alcohols, such as esterification with carboxylic acids or their derivatives, and oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[5] Reactions with acids are exothermic.[5] It may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[5]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, notably the broad O-H stretch of the alcohol and the C-N stretch of the amine.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids or those that decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all ground-glass joints are properly greased and sealed to maintain a vacuum. Use a Claisen adapter to minimize bumping.
-
Sample Preparation: Place the this compound sample in the distillation flask along with a magnetic stir bar for smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure inside the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Distillation: The liquid will begin to boil at a temperature lower than its atmospheric boiling point. Collect the distillate in the receiving flask.
-
Data Recording: Record the temperature at which the liquid is distilling and the corresponding pressure.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic physical property that can be used for identification and purity assessment.
Protocol for Refractive Index Measurement using an Abbe Refractometer:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prism and adjust the light source and the refractometer's controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
Determination of pKa
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.
Protocol for pKa Determination by Potentiometric Titration:
-
Solution Preparation: Prepare a standard solution of this compound in water or a suitable solvent mixture. Also, prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode and the tip of a burette containing the standardized acid.
-
Titration: Slowly add the acid from the burette to the amine solution in small increments. After each addition, record the volume of acid added and the corresponding pH of the solution.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.
Solubility Testing
A systematic approach to determining the solubility of an organic compound in various solvents.
Protocol for General Solubility Testing:
-
Initial Test in Water: To a small test tube containing approximately 10-20 mg of this compound, add about 0.5 mL of water. Shake the tube vigorously. If the compound dissolves, it is considered water-soluble.
-
Solubility in 5% HCl: If the compound is insoluble in water, test its solubility in a 5% aqueous solution of hydrochloric acid. The dissolution in acid indicates the presence of a basic functional group, such as an amine.
-
Solubility in 5% NaOH: If the compound is insoluble in water, also test its solubility in a 5% aqueous solution of sodium hydroxide.
-
Solubility in Organic Solvents: Test the solubility in common organic solvents like ethanol, diethyl ether, and toluene using the same procedure as the water solubility test.
Logical Workflow and Relationships
References
A Technical Guide to the Physicochemical Properties of 3-Diethylamino-1-propanol
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties of 3-Diethylamino-1-propanol (CAS 622-93-5). It provides a structured overview of its boiling point and density, outlines a relevant experimental synthesis protocol, and includes a visualization of the synthetic workflow.
Physicochemical Data
The boiling point and density of this compound are critical parameters for its application in chemical synthesis and formulation. The following table summarizes these properties as reported in the literature.
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 81-83 °C | at 15 mmHg | [1][2] |
| 166 °C | at 760 mmHg | ||
| 189.55 °C (462.7 K) | Not specified | [3] | |
| Density | 0.884 g/mL | at 25 °C | [1][2] |
Experimental Protocols
While specific experimental procedures for the determination of boiling point and density for this compound are not detailed in the cited literature, a standard method for its synthesis via reductive amination is well-established. The following protocol, adapted for the synthesis of a related amino alcohol, illustrates a common methodology in this chemical class.
Protocol: Synthesis of a 3-(Dialkylamino)-1-propanol via Reductive Amination
This protocol describes the synthesis of a 3-(dialkylamino)-1-propanol derivative from an aldehyde and a secondary amine using sodium borohydride (B1222165) as the reducing agent.
Materials:
-
Aldehyde (e.g., 3-hydroxypropanal)
-
Secondary Amine (e.g., Diethylamine)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and diethylamine (B46881) (1.2 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in portions, ensuring the internal temperature remains below 10 °C.
-
Reaction Completion: After the complete addition of sodium borohydride, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the pure 3-(diethylamino)-1-propanol.
Visualized Experimental Workflow
The logical flow of the synthesis described above can be visualized as a directed graph, outlining the progression from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Solubility of 3-Diethylamino-1-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Diethylamino-1-propanol, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data, this guide synthesizes information from the known physicochemical properties of the molecule and data available for structurally similar compounds to predict its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data for their specific applications.
Core Concepts: Predicting Solubility
This compound (CAS No: 622-93-5) is a polar molecule. Its polarity is primarily attributed to the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding, and a tertiary amine (-N(CH₂CH₃)₂) group, which introduces a significant dipole moment. The "like dissolves like" principle of solubility dictates that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.
Based on its structure, this compound is expected to be readily soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., acetone (B3395972), acetonitrile). Its solubility is likely to decrease in non-polar solvents (e.g., hexane (B92381), toluene). For instance, a related compound, 3-Amino-1-propanol, is reported to be soluble in water, alcohol, and ether, and miscible with acetone and chloroform[1]. Another similar compound, 3-Diethylamino-1,2-propanediol, is expected to be mobile in the environment due to its water solubility[2].
Predicted Solubility of this compound in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents based on its chemical structure and data from analogous compounds.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydroxyl and amino groups can form strong hydrogen bonds with water molecules. |
| Methanol | Miscible | The molecule can act as both a hydrogen bond donor and acceptor, similar to methanol. | |
| Ethanol | Miscible | Similar to methanol, strong intermolecular forces can be established. | |
| Polar Aprotic | Acetone | Miscible | The polar nature of the carbonyl group in acetone can interact favorably with the polar groups of this compound. |
| Acetonitrile | Soluble | The polar nitrile group should lead to good solubility. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar compounds. | |
| Weakly Polar | Diethyl Ether | Soluble | The ether linkage provides some polarity, and the ethyl groups are similar to the diethylamino group. |
| Ethyl Acetate | Partially Soluble | The ester group offers some polarity, but the overall molecule is less polar than the more polar aprotic solvents. | |
| Non-Polar | Toluene | Sparingly Soluble | The non-polar aromatic ring is unlikely to interact favorably with the polar functional groups of this compound. |
| Hexane | Insoluble | The non-polar aliphatic nature of hexane will not effectively solvate the polar hydroxyl and amino groups. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Method 1: Visual Miscibility/Solubility Test (Qualitative)
This method is a rapid and straightforward way to determine the qualitative solubility of a liquid in a solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)
-
Small, clean, and dry test tubes with stoppers
-
Graduated pipettes or micropipettes
Procedure:
-
Add 1 mL of the chosen organic solvent to a test tube.
-
To the same test tube, add 1 mL of this compound.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the mixture to stand and observe.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Partially Miscible: The formation of two phases is observed, but there is a noticeable decrease in the volume of one of the phases, or the solution appears cloudy (emulsion).
-
Immiscible: Two distinct, clear layers are observed.
-
Method 2: Gravimetric Method for Quantitative Solubility
This method allows for the precise determination of the solubility of a liquid solute in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe with a filter (if necessary, to remove any undissolved droplets)
-
Evaporating dish or pre-weighed beaker
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After reaching equilibrium, stop the agitation and allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, potentially with a filter to avoid transferring any undissolved droplets.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Record the exact mass of the supernatant transferred.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the this compound remains.
-
Weigh the evaporating dish with the residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of a liquid compound like this compound in an organic solvent.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its solubility in various organic solvents for their specific research and development needs.
References
Spectroscopic Profile of 3-Diethylamino-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Diethylamino-1-propanol (CAS No: 622-93-5), a versatile building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₁₇NO, with a molecular weight of 131.22 g/mol . The spectroscopic data presented below has been compiled from various public databases and spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.0 | Triplet | 6H |
| -CH₂- (ethyl) | ~2.5 | Quartet | 4H |
| -N-CH₂- | ~2.6 | Triplet | 2H |
| -CH₂-CH₂-OH | ~1.7 | Quintet | 2H |
| -CH₂-OH | ~3.6 | Triplet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments.
| Assignment | Chemical Shift (δ) (ppm) |
| -CH₃ (ethyl) | ~12 |
| -CH₂- (ethyl) | ~47 |
| -N-CH₂- | ~52 |
| -CH₂-CH₂-OH | ~28 |
| -CH₂-OH | ~61 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3300 - 3500 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 2970 | Strong |
| C-N stretch (amine) | 1000 - 1250 | Medium |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][2]
| m/z | Relative Intensity (%) | Possible Fragment |
| 131 | ~5 | [M]⁺ (Molecular Ion) |
| 86 | 100 | [M - CH₂CH₂OH]⁺ |
| 72 | ~50 | [M - CH₂CH₂CH₂OH]⁺ |
| 58 | ~40 | [CH₂=N(CH₂CH₃)]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and relaxation delay, are set.
-
Data Acquisition: The prepared sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The NMR spectrum is then acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Sample Preparation: For a liquid sample, a drop of this compound is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: The FTIR spectrometer is configured for ATR measurements. A background spectrum of the clean ATR crystal is collected.
-
Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample over a specific range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program, injector temperature, and carrier gas flow rate are optimized to achieve good separation. The mass spectrometer is set to electron ionization (EI) mode, typically at 70 eV.
-
Data Acquisition: The prepared sample is injected into the GC. The components of the sample are separated as they pass through the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the ions.
-
Data Processing: The resulting data is a chromatogram showing the separation of components over time and a mass spectrum for each component. The mass spectrum of the peak corresponding to this compound is analyzed to determine the molecular ion and fragmentation pattern.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Thermodynamic Properties of 3-Diethylamino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Diethylamino-1-propanol, a substituted alkanolamine, presents a subject of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the prediction of its behavior in different chemical environments. This guide summarizes the currently available physicochemical data and describes the standard methodologies for the experimental determination of its key thermodynamic parameters.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO | [1][2] |
| Molar Mass | 131.22 g/mol | [1] |
| CAS Number | 622-93-5 | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 0.884 g/mL at 25 °C | [1][4] |
| Boiling Point | 81-83 °C at 15 mmHg | [1][4] |
| Melting Point | -12.63 °C (estimate) | [3][4] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.4435 | [1][4] |
| Vapor Pressure | 0.155 mmHg at 25 °C | [4] |
Core Thermodynamic Properties: Data Gap and Estimation
A thorough review of scientific literature and chemical databases indicates a lack of experimentally determined data for several core thermodynamic properties of this compound, including:
-
Standard Enthalpy of Formation (ΔfH°)
-
Molar Heat Capacity (Cp)
-
Enthalpy of Vaporization (ΔvapH°)
While placeholders for these values exist in some databases, they are not populated with experimental or validated computational data[5]. In the absence of direct measurements, computational chemistry methods can be employed to estimate these properties[6]. However, for applications requiring high accuracy, experimental determination is indispensable.
Experimental Protocols for Thermodynamic Property Determination
The following sections describe established experimental methodologies that are broadly applicable to alkanolamines and could be employed to determine the thermodynamic properties of this compound.
Determination of Enthalpy of Formation
The standard enthalpy of formation of a liquid organic compound is typically determined using static bomb combustion calorimetry .
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known mass of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously recorded to determine the energy of combustion.
-
The standard molar enthalpy of formation is then derived from the standard molar energy of combustion[7].
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined using high-temperature Calvet microcalorimetry .
Methodology:
-
A small amount of the liquid sample is introduced into the calorimeter at a constant temperature.
-
The heat flow associated with the isothermal vaporization of the sample is measured.
-
This direct measurement provides the enthalpy of vaporization at the experimental temperature[7].
Alternatively, vapor pressure measurements over a range of temperatures, obtained using an ebulliometer, can be used to calculate the enthalpy of vaporization via the Clausius-Clapeyron equation[8].
Determination of Heat Capacity
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.
Methodology:
-
A sample of this compound and a reference material with a known heat capacity are placed in separate pans in the DSC instrument.
-
The instrument heats both the sample and the reference at a controlled rate.
-
The difference in heat flow required to increase the temperature of the sample and the reference is measured.
-
This difference is directly proportional to the heat capacity of the sample[9].
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of an alkanolamine like this compound.
References
- 1. This compound 95 622-93-5 [sigmaaldrich.com]
- 2. 1-Propanol, 3-(diethylamino)- [webbook.nist.gov]
- 3. This compound | 622-93-5 [amp.chemicalbook.com]
- 4. This compound [chembk.com]
- 5. 1-Propanol, 3-(diethylamino)- (CAS 622-93-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. baes.uc.pt [baes.uc.pt]
3-Diethylamino-1-propanol: A Technical Guide to its Catalytic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Diethylamino-1-propanol is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structure allows it to participate in a variety of catalytic processes, acting as a nucleophile, a base, and a proton shuttle. While specific, in-depth research on the catalytic mechanism of this compound is not extensively detailed in publicly available literature, its role can be elucidated by examining the well-established catalytic functions of similar amino alcohols. This guide provides a comprehensive overview of the putative mechanisms of action of this compound as a catalyst, drawing on analogous systems in organic synthesis, particularly in polymerization and transesterification reactions.
Core Catalytic Principles of Amino Alcohols
The catalytic activity of amino alcohols like this compound stems from the cooperative action of the amino and hydroxyl groups. The lone pair of electrons on the nitrogen atom of the tertiary amine confers basic and nucleophilic properties, while the hydroxyl group can act as a proton donor or acceptor, and as a coordinating group.
Postulated Mechanism of Action in Ring-Opening Polymerization of Lactide
In this proposed mechanism, the this compound acts as both an initiator and a catalyst. The hydroxyl group of the amino alcohol initiates the polymerization by attacking the carbonyl carbon of the lactide monomer. The tertiary amine moiety can deprotonate the hydroxyl group, increasing its nucleophilicity, or it can activate the lactide monomer by coordinating to the carbonyl group, making it more susceptible to nucleophilic attack.
Proposed Bifunctional Mechanism:
-
Initiation: The hydroxyl group of this compound, potentially activated by an intramolecular hydrogen bond with the amine, attacks the carbonyl carbon of a lactide molecule. This leads to the opening of the lactide ring and the formation of a linear ester with a terminal hydroxyl group.
-
Propagation: The newly formed terminal hydroxyl group of the growing polymer chain, again potentially activated by the tertiary amine of the catalyst or another monomer-catalyst complex, attacks another lactide monomer, extending the polymer chain.
-
Chain Transfer/Termination: Chain transfer and termination events can occur, influencing the final molecular weight and dispersity of the resulting polylactide.
The tertiary amine group is thought to play a crucial role in activating both the initiator and the monomer, as well as in stabilizing the transition states throughout the polymerization process.
Diagram of the Proposed Catalytic Cycle for Lactide Polymerization
Caption: Proposed catalytic cycle for the ring-opening polymerization of lactide initiated by this compound.
Mechanism of Action as a Base Catalyst in Transesterification
In transesterification reactions, this compound can act as a basic catalyst. The general mechanism for base-catalyzed transesterification involves the activation of the alcohol nucleophile.[1]
-
Activation of Nucleophile: The tertiary amine of this compound deprotonates the reactant alcohol, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the original alkoxy group and the formation of the new ester.
-
Proton Transfer: The displaced alkoxide is protonated by the protonated catalyst, regenerating the neutral catalyst and releasing the new alcohol.
The efficiency of this compound as a transesterification catalyst would depend on its basicity and the reaction conditions.
Diagram of the General Base-Catalyzed Transesterification Mechanism
Caption: General mechanism of base-catalyzed transesterification, where this compound can act as the base.
Quantitative Data
Specific quantitative data on the catalytic performance of this compound is scarce in the reviewed literature. For a comprehensive analysis, it is recommended to perform kinetic studies for the specific reaction of interest. The tables below are provided as templates for structuring such experimental data.
Table 1: Template for Kinetic Data in Lactide Polymerization
| Entry | Catalyst Conc. (mol%) | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Template for Yield Data in a Model Transesterification Reaction
| Entry | Catalyst Loading (mol%) | Substrate A | Substrate B | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Protocols
Detailed experimental protocols for reactions catalyzed specifically by this compound are not widely published. The following is a general protocol for the ring-opening polymerization of lactide that can be adapted and optimized for use with this compound as a catalyst/initiator.
General Protocol for Ring-Opening Polymerization of L-Lactide
Materials:
-
L-Lactide (recrystallized and dried under vacuum)
-
This compound (distilled and dried over molecular sieves)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Dry glassware and magnetic stir bar
Procedure:
-
In a glovebox or under a dry inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with L-lactide and a magnetic stir bar.
-
Anhydrous toluene is added to dissolve the monomer.
-
A stock solution of this compound in anhydrous toluene is prepared.
-
The desired amount of the catalyst/initiator stock solution is added to the monomer solution via syringe.
-
The reaction mixture is stirred at the desired temperature for a specified time.
-
Aliquots may be taken periodically to monitor conversion and molecular weight evolution by ¹H NMR spectroscopy and gel permeation chromatography (GPC).
-
Upon completion, the reaction is quenched by the addition of a small amount of a weak acid (e.g., benzoic acid).
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Diagram of a General Experimental Workflow for ROP of Lactide
Caption: A generalized workflow for the ring-opening polymerization of lactide.
Conclusion
This compound possesses the requisite functional groups to act as an effective catalyst in various organic transformations, most notably in ring-opening polymerization and base-catalyzed reactions. While detailed mechanistic studies and quantitative performance data for this specific molecule are not extensively documented, its catalytic behavior can be inferred from the well-established principles of bifunctional amino alcohol catalysis. The proposed mechanisms and general experimental protocols provided in this guide serve as a foundational resource for researchers and professionals in drug development and materials science, enabling further exploration and optimization of reactions catalyzed by this compound. Further empirical investigation is necessary to fully elucidate its catalytic potential and to generate the specific quantitative data required for process scale-up and optimization.
References
Methodological & Application
Application Notes and Protocols: 3-Diethylamino-1-propanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Diethylamino-1-propanol (CAS No: 622-93-5) is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structural arrangement makes it a valuable building block in pharmaceutical synthesis, enabling the construction of complex molecules with diverse pharmacological activities. Its ability to undergo reactions at both the hydroxyl and amino groups allows for its incorporation into a wide range of molecular scaffolds. This document provides an overview of its application in the synthesis of potential antimalarial agents and includes a detailed protocol for the preparation of a representative 1-aryl-3-(diethylamino)propanol derivative.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 622-93-5 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 188-190 °C |
| Density | 0.884 g/mL at 25 °C |
| Solubility | Soluble in water, ethanol (B145695), and ether |
Application in the Synthesis of Antimalarial Agents
Recent research has highlighted the potential of 1-aryl-3-substituted propanol (B110389) derivatives as a promising class of antimalarial agents. In these structures, the this compound moiety serves as a key component, often linked to an aromatic or heteroaromatic ring system. These compounds have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The general synthetic approach involves a two-step process:
-
Mannich Reaction: An appropriate acetophenone (B1666503) is reacted with formaldehyde (B43269) and diethylamine (B46881) hydrochloride to yield a 3-(diethylamino)propiophenone (B1594813) intermediate.
-
Reduction: The carbonyl group of the propiophenone (B1677668) intermediate is then reduced, typically using a reducing agent like sodium borohydride (B1222165), to afford the final 1-aryl-3-(diethylamino)propanol derivative.
A variety of aryl-substituted derivatives can be synthesized using this methodology, allowing for the exploration of structure-activity relationships (SAR) to optimize antimalarial potency.
Quantitative Data: In Vitro and In Vivo Antimalarial Activity
The following table summarizes the biological activity of a selection of 1-aryl-3-(diethylamino)propanol derivatives against Plasmodium falciparum (3D7 strain) in vitro and Plasmodium berghei in vivo.[1]
| Compound ID | Aryl Substituent | In Vitro IC₅₀ (µM) vs. P. falciparum 3D7 | In Vivo Growth Inhibition (%) vs. P. berghei (50 mg/kg/day) |
| 1 | Phenyl | 0.85 | Not Tested |
| 2 | 4-Chlorophenyl | 0.42 | 45 |
| 3 | 2,4-Dichlorophenyl | 0.18 | >50 |
| 4 | 4-Methoxyphenyl | 1.20 | Not Tested |
| 5 | 2-Thienyl | 0.65 | Not Tested |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative antimalarial compound, 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol, based on established synthetic methodologies.
Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol
Materials:
-
Diethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium borohydride
-
Diethyl ether
-
Sodium bicarbonate
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Synthesis of 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (Mannich Reaction)
-
To a 250 mL round-bottom flask, add 2',4'-dichloroacetophenone (10 mmol), diethylamine hydrochloride (12 mmol), and paraformaldehyde (15 mmol).
-
Add ethanol (50 mL) and a few drops of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product, 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride, under vacuum.
Step 2: Synthesis of 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol (Reduction)
-
Dissolve the 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (8 mmol) from Step 1 in methanol (40 mL) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (16 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
References
Application Notes and Protocols for Polymerization Using 3-Diethylamino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 3-Diethylamino-1-propanol in the ring-opening polymerization of racemic lactide. The information is based on a model system developed to achieve a high degree of stereoselectivity in the synthesis of polylactide (PLA), a biodegradable polymer with significant applications in the biomedical and pharmaceutical fields.
Introduction
This compound is a versatile chemical compound that has been utilized in the development of a model system for the controlled polymerization of racemic lactide (D,L-LA). In conjunction with an indium(III) halide, it forms a catalytic system that facilitates the stereoselective ring-opening polymerization of lactide. This process is of significant interest for producing polylactide with specific stereochemical properties, which in turn influences its physical and biodegradable characteristics.
The protocol detailed below is based on the research conducted by Agostino Pietrangelo and colleagues, who investigated the mechanistic aspects of this polymerization reaction. Their work demonstrated that this compound, in lieu of a separate alcohol and base, can be used to generate a well-defined indium-based initiator complex.
Experimental Protocols
Materials and Reagents
-
This compound (deapH), anhydrous
-
Indium(III) chloride (InCl₃), anhydrous
-
Racemic lactide (D,L-LA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (for precipitation)
-
Chloroform-d (CDCl₃) for NMR analysis
-
Schlenk flasks and other appropriate glassware
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory equipment (magnetic stirrer, oil bath, etc.)
Protocol 1: In-Situ Preparation of the Indium Catalyst and Polymerization of Racemic Lactide
This protocol describes the in-situ formation of the indium-based catalyst using this compound and its direct application in the polymerization of racemic lactide.
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven and then cooled under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To the cooled Schlenk flask, add anhydrous indium(III) chloride (InCl₃).
-
Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the InCl₃.
-
Introduce this compound (deapH) to the solution. The molar ratio of InCl₃ to deapH should be 1:1.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the initiator complex.
-
-
Monomer Addition: Add racemic lactide (D,L-LA) to the flask containing the pre-formed catalyst solution.
-
Polymerization:
-
The reaction mixture is stirred at room temperature (approximately 21°C).
-
The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Polymer Isolation:
-
After the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is precipitated by adding the reaction solution to a large volume of cold methanol.
-
The precipitated polylactide is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Data Presentation
The following table summarizes the typical reaction conditions and resulting polymer characteristics based on the model system.
| Parameter | Value | Reference |
| Catalyst System | InCl₃ / this compound (deapH) | [1][2] |
| Molar Ratio [InCl₃]:[deapH] | 1:1 | [1] |
| Monomer | Racemic Lactide (D,L-LA) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | 21 °C (Room Temperature) | [1] |
| Polymer | Polylactide (PLA) | [1] |
Note: Detailed quantitative data on monomer conversion versus time, molecular weight, and polydispersity index would be dependent on the specific monomer-to-initiator ratio and reaction time, which should be determined empirically for the desired polymer characteristics.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the polymerization of racemic lactide using the this compound and indium(III) chloride system.
Caption: Workflow for the polymerization of racemic lactide.
Proposed Reaction Mechanism
The polymerization is proposed to proceed via a coordination-insertion mechanism. The indium complex activates the lactide monomer, followed by nucleophilic attack of the alcohol moiety of the coordinated this compound, leading to ring-opening and chain propagation.
Caption: Proposed mechanism for lactide polymerization.
References
Application Notes and Protocols: 3-Diethylamino-1-propanol as a pH Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Diethylamino-1-propanol is a versatile amino alcohol that finds significant application in various chemical and pharmaceutical contexts. Structurally, it is a tertiary amine with a primary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] While its role as a synthetic building block is well-documented, its utility as a pH buffer, particularly in alkaline conditions, is a key application for consideration in research and formulation development. Its tertiary amine group allows it to act as a weak base, enabling the preparation of buffer solutions in the alkaline pH range.
Physicochemical Properties and Buffering Capacity
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 3-(Diethylamino)propan-1-ol |
| Synonyms | N,N-Diethyl-3-amino-1-propanol, Diethylpropanolamine |
| CAS Number | 622-93-5 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 81-83 °C at 15 mmHg |
| Density | 0.884 g/mL at 25 °C |
| Solubility | Soluble in water and many organic solvents[1] |
| Estimated pKa (amine) | 9.5 - 10.5 |
Applications in Research and Drug Development
The primary application of this compound as a pH buffer is in chemical reactions and formulations that require stable alkaline conditions.
Control of pH in Chemical Synthesis
In organic synthesis, maintaining a specific pH can be crucial for reaction kinetics, yield, and selectivity. This compound can be used as a non-nucleophilic base and a buffering agent in reactions that are sensitive to pH changes in the alkaline range.
Component in Pharmaceutical Formulations
As a pH modifier, this compound can be used to adjust and buffer the pH of pharmaceutical formulations. This is particularly important for:
-
Improving Drug Solubility and Stability: The solubility and stability of many APIs are pH-dependent. Buffering a formulation in the optimal pH range can enhance the shelf-life and bioavailability of a drug product.
-
Controlling Release Profiles: In controlled-release dosage forms, the pH of the microenvironment can influence the rate of drug dissolution and release.
Use in Biological Assays
While less common than standard biological buffers like Tris or HEPES, this compound could be employed in specific enzymatic assays or cell-based experiments that require a high pH for optimal activity or stability, provided it does not interfere with the biological system. Its potential for such applications should be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer Solution
This protocol describes the preparation of a 0.1 M stock solution of this compound buffer at a desired pH within its buffering range (e.g., pH 9.5).
Materials:
-
This compound (liquid, density = 0.884 g/mL)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Calculate the required volume of this compound:
-
Molecular weight of this compound = 131.22 g/mol .
-
For 1 L of a 0.1 M solution, you need 13.122 g.
-
Volume = Mass / Density = 13.122 g / 0.884 g/mL = 14.84 mL.
-
-
Prepare the base solution:
-
In a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Carefully measure and add 14.84 mL of this compound to the water.
-
Stir the solution until the this compound is completely dissolved.
-
-
Adjust the pH:
-
Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode in the solution.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH.
-
Continue adding HCl until the desired pH (e.g., 9.5) is reached. Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Store the buffer solution in a tightly sealed container at room temperature.
-
Visualizations
References
Application Notes and Protocols for 3-Dialkylamino-1-propanol Derivatives as Ligands in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific detailed applications or synthetic protocols for 3-Diethylamino-1-propanol as a ligand in coordination chemistry. The following application notes and protocols are based on the closely related and well-documented ligand, 3-Dimethylamino-1-propanol , and its corresponding alkyl derivative, the 3-dimethylamino-1-propyl ligand. The methodologies and data presented are for coordination complexes of this related ligand and should be considered as a reference for potential applications and synthesis involving this compound, with the understanding that modifications may be necessary.
Application Notes: 3-Dimethylamino-1-propyl Metal Complexes as Precursors for Chemical Vapor Deposition (CVD)
The 3-dimethylamino-1-propyl ligand has been successfully employed to synthesize square-planar complexes of Nickel(II), Palladium(II), and Platinum(II). These complexes, with the general formula M[(CH₂)₃NMe₂]₂, feature the ligand chelating to the metal center through a metal-carbon and a metal-nitrogen bond.
A significant application of these complexes is in the field of materials science, specifically as precursors for the Chemical Vapor Deposition (CVD) of thin metal films. The platinum(II) complex, in particular, shows promise due to its thermal stability and ability to sublime, making it a viable candidate for both CVD and Atomic Layer Deposition (ALD) of platinum thin films. These films have applications in semiconductors, computing, energy, and medical devices.
The thermal decomposition of the platinum complex proceeds primarily through a β-hydrogen elimination mechanism, which allows for the deposition of nanocrystalline platinum. The amine byproducts are volatile and can be readily removed from the deposition chamber.
Key Properties and Characteristics:
The thermal stability of the M[(CH₂)₃NMe₂]₂ complexes varies significantly with the metal center. The nickel(II) and palladium(II) complexes are thermally sensitive, decomposing at temperatures above -78 °C and 0 °C, respectively. In contrast, the platinum(II) complex exhibits much greater thermal stability, with a thermolysis onset temperature of 130 °C.[1] This higher stability is crucial for its application as a CVD precursor.
In solution, the palladium and platinum complexes are dynamic, undergoing ring inversion with relatively low activation energies.
Quantitative Data Summary
The following tables summarize key quantitative data for the M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt) complexes.[1]
Table 1: Thermal Decomposition and Sublimation Data
| Complex | Decomposition Temperature | Sublimation Conditions |
| Ni[(CH₂)₃NMe₂]₂ | > -78 °C | Not stable for sublimation |
| Pd[(CH₂)₃NMe₂]₂ | > 0 °C | Not stable for sublimation |
| Pt[(CH₂)₃NMe₂]₂ | 130 °C (onset) | 40 °C at 5 mTorr |
Table 2: Activation Energies for Solution Dynamics and Thermolysis
| Complex | Process | Activation Free Energy (ΔG‡) | Temperature |
| Pd[(CH₂)₃NMe₂]₂ | Ring Inversion | 7.9 ± 0.1 kcal mol⁻¹ | 298 K |
| Pt[(CH₂)₃NMe₂]₂ | Ring Inversion | 8.3 ± 0.1 kcal mol⁻¹ | 298 K |
| Pt[(CH₂)₃NMe₂]₂ | Thermolysis in C₆D₆ | 29.9 ± 0.1 kcal mol⁻¹ | 110 °C |
Experimental Protocols
The following are detailed protocols for the synthesis of M[(CH₂)₃NMe₂]₂ complexes. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.
Protocol 1: Synthesis of Bis(3-dimethylamino-1-propyl)palladium(II)
-
Preparation of the Grignard Reagent: Prepare a solution of (3-dimethylamino-1-propyl)magnesium chloride in THF.
-
Reaction Setup: In a Schlenk flask, suspend (COD)PdCl₂ (COD = 1,5-cyclooctadiene) in diethyl ether.
-
Reaction: Cool the suspension to -30 °C. Add 2.2 equivalents of the (3-dimethylamino-1-propyl)magnesium chloride solution dropwise to the stirred suspension.
-
Workup: After the addition is complete, allow the reaction mixture to warm to 0 °C. Remove all volatile materials under vacuum.
-
Extraction: Extract the residue with cold (0 °C) pentane (B18724).
-
Crystallization: Filter the pentane extract and concentrate the filtrate under vacuum. Cool the concentrated solution to -20 °C to induce crystallization of the product.
-
Isolation: Isolate the resulting crystals by filtration and dry under vacuum. Note: Solutions of the product should be handled at 0 °C to minimize decomposition.
Protocol 2: Synthesis of Bis(3-dimethylamino-1-propyl)platinum(II)
-
Preparation of the Grignard Reagent: Prepare a solution of (3-dimethylamino-1-propyl)magnesium chloride in THF.
-
Reaction Setup: In a Schlenk flask, suspend (COD)PtCl₂ in diethyl ether.
-
Reaction: Cool the suspension to 0 °C. Add 2.2 equivalents of the (3-dimethylamino-1-propyl)magnesium chloride solution dropwise to the stirred suspension.
-
Workup: After the addition is complete, stir the mixture at 0 °C for a specified time. Remove all volatile materials under vacuum.
-
Isolation: The product can be isolated by either crystallization from diethyl ether or by sublimation at 45 °C and 5 mTorr.[1]
Visualizations
Caption: General workflow for the synthesis of M[(CH₂)₃NMe₂]₂ complexes.
Caption: Schematic of the CVD process using the Pt complex.
References
Application Notes and Protocols: 3-Diethylamino-1-propanol in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Diethylamino-1-propanol as a reagent in esterification reactions. While not a conventional catalyst for general ester synthesis, this amino alcohol serves as a crucial building block, acting as the alcohol component in the formation of esters with significant applications in the pharmaceutical industry. This document outlines its role in direct esterification and transesterification, provides detailed experimental protocols, and discusses the potential mechanistic aspects.
Introduction
This compound is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol functional group.[1] This unique structure makes it a valuable reagent in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its primary application in esterification is as the alcohol reactant, leading to the formation of amino-functionalized esters. A prominent example is in the synthesis of local anesthetics structurally related to procaine (B135).[2][3]
Key Applications:
-
Pharmaceutical Synthesis: Used as a key intermediate in the synthesis of drug molecules containing a dialkylaminoalkyl ester moiety.[1]
-
Organic Synthesis: Employed as a nucleophilic alcohol in various esterification and transesterification reactions.
Role of this compound in Esterification
This compound can participate in esterification through two main pathways:
-
Direct Esterification: Reacting directly with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water. This is a classic Fischer-Speier esterification.[4][5]
-
Transesterification: Reacting with an existing ester in the presence of a catalyst (acid or base) to exchange the alcohol group, forming a new ester.[6][7]
The presence of the tertiary amine group can influence the reaction. While it can be protonated under acidic conditions, it is also suggested that the amino group in similar amino alcohols may participate in the reaction mechanism by activating the carboxylic acid through hydrogen bonding, potentially facilitating the nucleophilic attack by the hydroxyl group.[8]
Proposed Catalytic Role of the Amino Group in Amino Alcohols
While this compound is primarily used as a reactant, the amino group in amino alcohols, in general, has been suggested to play a role in accelerating esterification. The proposed mechanism involves the formation of a seven-membered transition state where the amino group activates the carboxylic acid via hydrogen bonding. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
References
- 1. nbinno.com [nbinno.com]
- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]
Application Note: Synthesis and Characterization of a Novel Hydroxyl-Functionalized Ionic Liquid Derived from 3-Diethylamino-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities for a wide range of compounds.[1] These properties make them highly attractive for various applications, including as green solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation aids in the pharmaceutical industry to enhance drug solubility and delivery.[2][3] The "tunable" nature of ILs, where their properties can be modulated by careful selection of the cation and anion, allows for the design of task-specific ILs.[3]
This application note details the synthesis and characterization of a novel hydroxyl-functionalized ionic liquid, N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium bis(trifluoromethylsulfonyl)imide. This IL is prepared from the readily available precursor, 3-Diethylamino-1-propanol. The presence of a hydroxyl group on the cation is intended to enhance biocompatibility and provide a site for further functionalization, making it a promising candidate for applications in drug delivery and formulation.[4]
Experimental Protocols
The synthesis of N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium bis(trifluoromethylsulfonyl)imide is a two-step process involving quaternization of the parent amine followed by an anion exchange reaction.
Step 1: Quaternization of this compound
This step involves the reaction of this compound with methyl iodide to form the quaternary ammonium (B1175870) iodide salt, N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium iodide.
Materials:
-
This compound (≥98%)
-
Methyl iodide (≥99%)
-
Ethyl acetate (B1210297) (anhydrous, ≥99.8%)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 13.12 g, 0.1 mol) in ethyl acetate (100 mL).
-
Cool the solution in an ice bath and slowly add methyl iodide (e.g., 15.61 g, 0.11 mol) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 24 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of the quaternary ammonium iodide will form.
-
Collect the precipitate by vacuum filtration and wash with cold ethyl acetate (3 x 30 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 40 °C for 12 hours to yield N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium iodide as a white solid.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Step 2: Anion Exchange Reaction
This step involves a metathesis reaction to replace the iodide anion with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion.
Materials:
-
N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium iodide (from Step 1)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂, ≥99%)
-
Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium iodide (e.g., 27.32 g, 0.1 mol) in deionized water (100 mL) in a 500 mL flask.
-
In a separate beaker, dissolve lithium bis(trifluoromethylsulfonyl)imide (e.g., 31.58 g, 0.11 mol) in deionized water (100 mL).
-
Add the LiNTf₂ solution to the quaternary ammonium iodide solution with vigorous stirring. An oily layer of the ionic liquid will separate.
-
Transfer the mixture to a separatory funnel and extract the ionic liquid with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual lithium iodide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Dry the resulting ionic liquid under high vacuum at 70 °C for 24 hours to remove any residual solvent and water.
-
The final product, N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium bis(trifluoromethylsulfonyl)imide, should be a clear, colorless to pale yellow liquid at room temperature.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and thermal analysis (TGA/DSC).
Data Presentation
The expected physicochemical properties of N-(3-hydroxypropyl)-N,N-diethyl-N-methylammonium bis(trifluoromethylsulfonyl)imide are summarized in Table 1. These values are estimated based on the properties of structurally similar ionic liquids, such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide.
Table 1: Expected Physicochemical Properties of the Synthesized Ionic Liquid
| Property | Expected Value | Method of Measurement |
| Molecular Weight | 426.40 g/mol | Calculation |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Melting Point | < -20 °C | DSC |
| Density (at 25 °C) | ~1.4 g/cm³ | Densitometer |
| Viscosity (at 25 °C) | 50 - 100 mPa·s | Rheometer |
| Decomposition Temperature (T_d) | > 300 °C | TGA |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the components of the synthesized ionic liquid.
Caption: Workflow for the synthesis of the target ionic liquid.
Caption: Components of the synthesized ionic liquid.
References
- 1. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
- 2. N,N-DIETHYL-N-METHYL-N-(2-METHOXYETHYL)AMMONIUM BIS(TRIFLUOROMETHANE SULUFONYL)IMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Diethylamino-1-propanol Derivatives
Introduction
3-Diethylamino-1-propanol and its derivatives are versatile chemical intermediates widely utilized in various fields of synthetic chemistry. The unique bifunctional nature of these molecules, possessing both a nucleophilic tertiary amine and a reactive hydroxyl group, allows for a broad range of chemical transformations. This makes them valuable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), corrosion inhibitors, and specialty polymers. These application notes provide an overview of key synthetic applications, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and material science.
Application Note 1: Synthesis of Local Anesthetics - The Case of Procaine (B135)
Derivatives of diethylamino ethanol, structurally related to this compound, are fundamental in the synthesis of a class of local anesthetics known as amino esters. Procaine, first synthesized in 1905 and famously branded as Novocaine, is a prime example.[1][2] It functions as a sodium channel blocker and has been historically used for infiltration anesthesia and dental procedures.[1] The synthesis typically involves the transesterification of ethyl 4-aminobenzoate (B8803810) (benzocaine) with a diethylamino alcohol derivative in the presence of a base catalyst.[2][3]
Quantitative Data: Microwave-Assisted Procaine Synthesis
The following table summarizes the reactants and conditions for a solvent-free, microwave-assisted synthesis of procaine, which achieves quantitative conversion in a significantly reduced reaction time.[4]
| Reactant/Parameter | Molar Equivalent/Value | Purpose |
| Ethyl 4-aminobenzoate | 1.0 | Aromatic ester precursor |
| 2-(diethylamino)ethanol (B1670525) | 1.0 | Amino alcohol nucleophile |
| Sodium Ethoxide (EtONa) | 1.0 | Base catalyst |
| Microwave Power | 700 W | Energy source |
| Reaction Time | 12 minutes | For complete conversion[4] |
| Product | Procaine | Local Anesthetic |
| Yield | Quantitative [4] | - |
Experimental Protocol: Microwave-Assisted Synthesis of Procaine
This protocol is adapted from a reported solvent-free method for the synthesis of procaine.[3]
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine) (1.65 g, 0.01 mol)
-
2-(diethylamino)ethanol (1.33 mL, 1.17 g, 0.01 mol)
-
Sodium ethoxide (0.68 g, 0.01 mol)
-
5 mL glass flask and a sealed Teflon reaction vessel
-
Domestic microwave oven (700 W)
-
Distilled water
-
Activated charcoal
-
Equipment for filtration under reduced pressure
-
TLC plates (Silica gel 60 F254), Eluent: Hexane:Ethyl Acetate (1:1 v/v)
Procedure:
-
In a 5 mL glass flask, combine ethyl 4-aminobenzoate (1.65 g), 2-(diethylamino)ethanol (1.33 mL), and sodium ethoxide (0.68 g).
-
Manually homogenize the suspension.
-
Transfer the mixture to a sealed Teflon flask suitable for microwave synthesis.
-
Place the Teflon vessel inside the microwave oven and irradiate at 700 W. The reaction progress should be monitored by TLC at intervals. A total irradiation time of 12 minutes is required for complete conversion.[3][4]
-
After irradiation, allow the vessel to cool to room temperature. The crude product is a viscous liquid that solidifies upon cooling.
-
For purification, suspend the solid product in 10 mL of distilled water and heat to 80°C.
-
Add a small amount of activated charcoal to decolorize the solution and filter the hot mixture under reduced pressure.
-
Allow the filtrate to cool to room temperature. Pure procaine will precipitate as white crystals.
-
Collect the crystals by filtration under reduced pressure and dry the final product in an oven at 40°C for 4 hours.
-
Confirm product identity and purity using analytical techniques such as IR spectroscopy and melting point determination.
Visualization: Procaine Synthesis Workflow
References
Protocol for N-alkylation reactions using 3-Diethylamino-1-propanol
Application Notes and Protocols for N-Alkylation Reactions
Topic: Protocol for N-alkylation reactions of secondary amines.
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of amines is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This process, which involves the formation of a new carbon-nitrogen bond, is crucial for the synthesis of a vast array of biologically active compounds. While the user's initial query mentioned 3-Diethylamino-1-propanol, this molecule is a tertiary amino alcohol and is more commonly a target molecule or building block rather than a direct reagent for N-alkylation of other amines.
This document provides a detailed, representative protocol for the N-alkylation of a secondary amine using an alkyl halide to yield a tertiary amine. This method is a classic and reliable approach for synthesizing tertiary amines and avoids common pitfalls such as over-alkylation, which can occur when starting from primary amines.[1][2] The protocol is designed to be broadly applicable and can be adapted for various substrates.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various secondary amines with alkyl halides, based on established procedures.[3][4][5]
| Entry | Secondary Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | Piperidine | Benzyl Bromide | Hünig's Base | Acetonitrile | 25 (RT) | 12 | 95 |
| 3 | N-methylaniline | Propyl Iodide | Na₂CO₃ | DMF | 60 | 8 | 88 |
| 4 | 3-(Ethylamino)-1-propanol | Methyl Iodide | K₂CO₃ | THF | 60 | 10 | 90 |
Experimental Protocol: N-Alkylation of a Secondary Amino Alcohol
This protocol details a general procedure for the N-alkylation of a secondary amine with an alkyl halide in the presence of a base. The reaction is illustrated by the synthesis of a tertiary amino alcohol, a common structural motif in pharmaceuticals.
Materials:
-
Secondary amine (e.g., 3-(Ethylamino)-1-propanol) (1.0 eq.)
-
Alkyl halide (e.g., Methyl Iodide) (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Hünig's Base (N,N-Diisopropylethylamine) (2.0-3.0 eq.)
-
Anhydrous Acetonitrile or Tetrahydrofuran (THF)
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 eq.) and the anhydrous solvent (e.g., Acetonitrile).
-
Addition of Base: Add the base (e.g., anhydrous potassium carbonate, 2.0 eq.) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to the desired temperature (typically 60-80°C) and allow it to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to yield the pure tertiary amine.[6]
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of a secondary amine.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Diethylamino-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Diethylamino-1-propanol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities and residual solvents.
-
Column Chromatography: Useful for removing impurities with similar boiling points to the product.
-
Recrystallization via Salt Formation: A highly effective method for achieving high purity by converting the amino alcohol into a crystalline salt (e.g., hydrochloride), which can then be recrystallized.
Q2: What are the likely impurities in crude this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., diethylamine, 3-chloro-1-propanol, or allyl alcohol).
-
Byproducts from side reactions, such as quaternary ammonium (B1175870) salts or products of over-alkylation.
-
Polymerized material or higher boiling point residues.
-
Residual solvents from the reaction or initial work-up.
Q3: My purified this compound is colored (yellow to brown). What causes this and how can I prevent it?
A3: Color formation in amines is often due to oxidation or the presence of trace impurities that form colored compounds over time, especially when exposed to air and heat. To minimize coloration:
-
Conduct distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is scrupulously clean.
-
Consider adding a small amount of a color-stabilizing agent, such as an ethyleneamine derivative, to the distillation pot.[1]
-
Store the purified product under an inert atmosphere and protect it from light.
Q4: How can I analyze the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound.[2] It allows for the separation and identification of volatile impurities. Quantitative analysis can be performed using an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by integrating the signals of the product against those of known impurities or a calibrated internal standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Residual low-boiling solvents. - Inefficient stirring. - Heating too rapidly. | - Ensure all low-boiling solvents are removed on a rotary evaporator before distillation. - Use a properly sized magnetic stir bar and ensure vigorous stirring. - Heat the distillation flask gradually. |
| Product Solidifies in the Condenser | - Cooling water is too cold. - The product has a relatively high melting point. | - Increase the temperature of the cooling water or turn it off periodically to allow the product to flow through. - Gently heat the condenser with a heat gun to melt the solidified product. |
| Poor Vacuum | - Leaks in the glassware joints. - Inefficient vacuum pump. | - Check all joints and re-grease if necessary. Ensure all clamps are secure. - Check the oil level and condition in the vacuum pump. Use a cold trap to protect the pump from volatile materials. |
| Product Decomposition (Darkening in Pot) | - Distillation temperature is too high. - Presence of oxygen. | - Use a lower vacuum to decrease the boiling point. - Purge the system with an inert gas (nitrogen or argon) before applying vacuum. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of the Compound on the Column | - The compound is highly polar and interacts strongly with the silica (B1680970) gel. - The column is overloaded. | - Add a small amount of a basic modifier, like triethylamine (B128534) (0.5-1%), to the eluent to suppress the interaction between the basic amine and the acidic silica gel. - Use a smaller amount of crude material relative to the amount of silica gel. |
| Poor Separation of Impurities | - The eluent polarity is not optimized. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Compound is not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar amino alcohols, a solvent system like dichloromethane/methanol (B129727) or ethyl acetate/methanol may be required. |
Recrystallization via Salt Formation
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated and cooled too quickly. - The solvent is not appropriate. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure salt. - Try a different solvent or a co-solvent system. |
| Low Recovery of the Salt | - The salt is too soluble in the chosen solvent. - Not enough acid was used to precipitate all the amine. | - Choose a solvent in which the salt has lower solubility. You can test this on a small scale. - Ensure a slight excess of the acid (e.g., HCl in ether or isopropanol) is used. Check the pH of the mother liquor. |
| The Recrystallized Salt is Not Pure | - Impurities co-precipitated with the salt. - Inefficient washing of the crystals. | - Perform a second recrystallization. - Ensure the crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound. The actual yield and purity will depend on the quality of the crude material.
| Purification Method | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) |
| Vacuum Distillation | 85 - 95 | > 98 | 80 - 90 |
| Column Chromatography | 80 - 90 | > 99 | 60 - 80 |
| Recrystallization (as HCl salt) | 90 - 98 | > 99.5 | 70 - 85 |
Experimental Protocols
Vacuum Distillation
Principle: This method separates compounds based on differences in their boiling points at reduced pressure, which lowers the boiling point and prevents thermal degradation.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum. A typical pressure is 15 mmHg.[3][4]
-
Gradually heat the distillation flask.
-
Collect any low-boiling fractions (forerun) in a separate flask.
-
When the temperature stabilizes at the boiling point of this compound (81-83 °C at 15 mmHg), switch to a clean, pre-weighed receiving flask to collect the main fraction.[3][4]
-
Stop the distillation when the temperature begins to drop or when a significant amount of residue remains.
-
-
Product Recovery: Allow the apparatus to cool completely before releasing the vacuum. Weigh the receiving flask to determine the yield.
Column Chromatography
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting the column with a solvent system of low polarity (e.g., ethyl acetate/hexane).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
-
To prevent streaking due to the basicity of the amine, add 0.5-1% triethylamine to the eluent.
-
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization via Salt Formation (Hydrochloride Salt)
Principle: The basic amine is converted to its hydrochloride salt, which is often a crystalline solid with different solubility properties, allowing for purification by recrystallization.
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as isopropanol (B130326) or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent (e.g., isopropanol or ethanol/diethyl ether mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
-
Product Recovery: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. To obtain the free base, the salt can be dissolved in water, basified (e.g., with NaOH), and extracted with an organic solvent.
Visualizations
References
Technical Support Center: Optimizing Reaction Yield with 3-Diethylamino-1-propanol as a Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields when using 3-Diethylamino-1-propanol as a catalyst. The focus is on common condensation reactions where this catalyst is applicable, such as the Knoevenagel condensation and the Henry reaction.
Frequently Asked Questions (FAQs)
Q1: In which types of reactions is this compound typically used as a catalyst?
A1: this compound, a versatile alkanolamine, is effective as a basic catalyst in various organic syntheses. It is particularly suitable for reactions requiring a weak base to avoid side reactions. Common applications include:
-
Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene (B1212753) compound to form a C-C double bond.[1]
-
Henry (Nitroaldol) Reaction: The addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol.[2]
-
Polymerization Reactions: It has been used to initiate the polymerization of lactide.[3]
-
Pharmaceutical Intermediate Synthesis: Its bifunctional nature (amine and hydroxyl groups) makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[4]
Q2: What is the general mechanism of catalysis with this compound in a Knoevenagel condensation?
A2: In a Knoevenagel condensation, this compound acts as a Brønsted base. The reaction proceeds through the following key steps:
-
Enolate Formation: The amine catalyst deprotonates the active methylene compound, creating a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: This attack forms an aldol-type intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.
Q3: How does the structure of this compound contribute to its catalytic activity?
A3: The structure of this compound, featuring a tertiary amine and a primary hydroxyl group, provides it with unique properties.[4] The tertiary amine functions as a mild base, which is crucial for preventing the self-condensation of aldehydes or ketones, a common side reaction with stronger bases.[1] The hydroxyl group can influence the catalyst's solubility and may participate in hydrogen bonding, potentially affecting the transition state stabilization and reaction kinetics.
Q4: Can this compound be used in aqueous conditions?
A4: Yes, amine-catalyzed reactions like the Knoevenagel condensation can be performed in aqueous media. In some cases, water can even act as a co-catalyst or promoter. However, since the Knoevenagel condensation produces water, its presence can also shift the equilibrium back to the reactants, potentially lowering the yield. The effect of water is reaction-specific and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue that can stem from several factors. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data on Parameter Optimization (Illustrative)
The optimal concentration of this compound and the reaction temperature are critical for maximizing yield. Below are illustrative tables based on typical trends observed for amine-catalyzed condensation reactions.
Table 1: Effect of Catalyst Loading on Product Yield (Reaction: Benzaldehyde (1 mmol) + Malononitrile (1 mmol) in Ethanol (B145695) at 60°C for 2h)
| Entry | Catalyst Loading (mol%) | Product Yield (%) |
| 1 | 1 | 45 |
| 2 | 5 | 78 |
| 3 | 10 | 92 |
| 4 | 15 | 93 |
| 5 | 20 | 91 |
Note: This data is illustrative. Optimal catalyst loading can vary and should be determined experimentally. Excessive catalyst can sometimes lead to side reactions.
Table 2: Effect of Temperature on Product Yield (Reaction: Benzaldehyde (1 mmol) + Malononitrile (1 mmol) with 10 mol% this compound in Toluene for 2h)
| Entry | Temperature (°C) | Product Yield (%) |
| 1 | 25 (Room Temp.) | 65 |
| 2 | 50 | 85 |
| 3 | 80 | 94 |
| 4 | 110 (Reflux) | 91 (minor byproducts observed) |
Note: This data is illustrative. While higher temperatures often increase reaction rates, they can also promote the formation of side products.
Issue 2: Formation of Side Products
The formation of unintended products can significantly reduce the yield of the desired compound. Here’s a guide to identifying and mitigating common side reactions.
Common Side Reactions and Solutions
| Side Reaction | Cause | Recommended Solution(s) |
| Self-condensation of Aldehyde | The base catalyst is too strong or used in excess, leading to the deprotonation of the aldehyde's α-carbon.[1] | • Use a weaker base like this compound.• Optimize (reduce) catalyst concentration.• Run the reaction at a lower temperature. |
| Michael Addition | The nucleophilic enolate attacks the α,β-unsaturated product of the Knoevenagel condensation. | • Control stoichiometry; a slight excess of the aldehyde can help.• Add the active methylene compound slowly to the reaction mixture.• Lower the reaction temperature. |
| Polymerization | Highly reactive starting materials or products, often promoted by excessive heat or catalyst concentration. | • Reduce reaction temperature and time.• Monitor the reaction closely and quench it upon completion.• Ensure high purity of reagents. |
Logical Flow for Minimizing Side Products
Caption: Decision process for addressing side product formation.
Issue 3: Catalyst Deactivation
Catalyst deactivation can lead to incomplete or stalled reactions. Understanding the causes is key to prevention and potential regeneration.
Causes and Mitigation of Catalyst Deactivation
| Deactivation Mechanism | Cause | Mitigation Strategy |
| Poisoning | Impurities in the reactants or solvent (e.g., acidic compounds) neutralize the amine catalyst. | • Purify all reactants and solvents before use.• Run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Fouling | Formation of polymeric byproducts that coat the catalyst's active sites. | • Optimize reaction conditions (temperature, concentration) to minimize polymerization.• If applicable, filter the reaction mixture to remove insoluble materials. |
| Thermal Degradation | High reaction temperatures can cause the catalyst to decompose. | • Determine the thermal stability of the catalyst.• Operate at the lowest effective temperature. |
| Reaction with Reactants | Highly electrophilic reactants can sometimes undergo side reactions with the amine catalyst, forming inactive adducts. | • Select a catalyst that is less prone to such side reactions.• Modify the reaction conditions to disfavor the deactivation pathway. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol provides a general starting point for a Knoevenagel condensation using this compound as the catalyst. Optimization will be required for specific substrates.
Experimental Workflow
Caption: General experimental workflow for Knoevenagel condensation.
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde (1.0 mmol, 1.0 equiv.), the active methylene compound (1.0 mmol, 1.0 equiv.), and the chosen solvent (e.g., ethanol or toluene, 5-10 mL).
-
Catalyst Addition: Add this compound (e.g., 0.1 mmol, 10 mol%) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) or stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, wash with a dilute acid solution (e.g., 1M HCl) to remove the amine catalyst, followed by a wash with brine.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product.
This technical support center provides a foundation for troubleshooting and optimizing reactions catalyzed by this compound. For specific applications, further experimental optimization is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts | MDPI [mdpi.com]
Stability and degradation of 3-Diethylamino-1-propanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Diethylamino-1-propanol in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1] It is also crucial to store it away from sources of heat, sparks, and open flames, as it is a combustible liquid.[1][2] Additionally, avoid storage near incompatible materials such as oxidizing agents and acids.[1]
Q2: What are the known or potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a tertiary amine and a primary alcohol), potential degradation pathways can be inferred. These may include:
-
Oxidation: The tertiary amine is susceptible to N-oxidation, forming an N-oxide. The alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Dealkylation: The ethyl groups on the nitrogen atom could be cleaved under certain stress conditions.
-
Dehydration: Although less likely for a primary alcohol, elimination of water could occur under harsh acidic and high-temperature conditions.
-
Decomposition at High Temperatures: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) are formed.[1]
Further studies, such as forced degradation experiments, are necessary to definitively identify the degradation products and pathways.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4] A typical forced degradation study involves subjecting a solution of this compound to various stress conditions.
Here is a general workflow for conducting such a study:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram of a fresh solution. | Contaminated solvent or glassware. Impurities in the starting material. | Use high-purity solvents and thoroughly clean all glassware. Obtain a certificate of analysis for the this compound to identify potential impurities. |
| Rapid degradation observed under ambient conditions. | Exposure to light, air (oxygen), or incompatible materials in the solution (e.g., acidic buffers). | Prepare solutions fresh and protect from light using amber vials. Degas solvents to remove dissolved oxygen. Ensure all components of the solution are compatible. |
| Inconsistent results in stability studies. | Variability in experimental conditions (temperature, pH, concentration). Inconsistent sample handling and preparation. | Tightly control all experimental parameters. Use calibrated equipment. Follow a standardized protocol for sample preparation and analysis. |
| Mass balance in forced degradation is not within 95-105%. | Co-elution of degradants with the parent peak. Non-chromophoric degradation products. Volatile degradants. Parent compound precipitating out of solution. | Develop a more specific stability-indicating analytical method. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Use headspace GC for volatile compounds. Check for precipitation. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Aqueous Solution
Objective: To assess the stability of this compound in an aqueous solution under defined conditions.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or CAD)
-
Stability chambers or incubators
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL). If necessary, adjust the pH of the solution to the desired value using a suitable buffer system.
-
Sample Storage: Aliquot the solution into appropriate vials (e.g., amber glass vials to protect from light).
-
Stability Conditions: Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Sample Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and plot the degradation profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound.
Procedure:
-
Prepare Solutions: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV/Vis light (ICH Q1B conditions).
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
-
Peak Purity and Identification: For any significant degradation peaks, perform peak purity analysis. If possible, use LC-MS or other spectroscopic techniques (e.g., NMR) to identify the structure of the degradation products.[3]
Hypothetical Degradation Data
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | N-oxide of this compound |
| 0.1 M NaOH, 60°C, 24h | 2.1 | 1 | Minor unidentified peak |
| 3% H₂O₂, RT, 24h | 15.2 | 3 | 3-(N-ethyl-N-formylamino)-1-propanol |
| Heat, 60°C, 48h | 4.5 | 1 | Minor unidentified peak |
| Photolytic (ICH Q1B) | 1.8 | 1 | Minor unidentified peak |
Potential Degradation Pathway
Based on the chemical structure, a hypothetical degradation pathway involving oxidation is proposed below.
References
Technical Support Center: Reactions Involving 3-Diethylamino-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Diethylamino-1-propanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound, with the chemical structure (C₂H₅)₂N(CH₂)₃OH, possesses two primary reactive sites: a nucleophilic tertiary amine and a primary alcohol. This bifunctionality allows it to participate in a variety of chemical transformations, but also presents opportunities for side reactions.
Q2: What are the common classes of reactions where this compound is used as a reactant?
A2: Due to its functional groups, this compound is commonly used in:
-
Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives to form esters.
-
Etherification: The hydroxyl group reacts with alkyl halides or other electrophiles to form ethers.
-
N-Alkylation (Quaternization): The tertiary amine reacts with alkyl halides to form quaternary ammonium (B1175870) salts.
-
N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.
Q3: What are the general stability and storage considerations for this compound?
A3: this compound is generally stable under standard laboratory conditions. However, it is incompatible with strong acids and strong oxidizing agents.[1][2] Upon decomposition, hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be formed.[1][2] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.
Troubleshooting Guides for Common Reactions
Esterification Reactions
Issue: Low yield of the desired 3-(diethylamino)propyl ester and formation of unknown byproducts.
Potential Side Products and Causes:
-
Quaternary Ammonium Salt Formation: In acid-catalyzed esterifications (e.g., Fischer esterification), the tertiary amine can be protonated, making it unreactive. However, if the carboxylic acid starting material is converted to a more reactive species like an acyl chloride or if an alkylating agent is present, the tertiary amine can compete with the alcohol for the electrophile, leading to the formation of a quaternary ammonium salt.
-
N-Oxide Formation: If oxidizing impurities are present or if the reaction is exposed to air at elevated temperatures, the tertiary amine can be oxidized to the corresponding N-oxide.
-
Intramolecular Cyclization (Unlikely but possible under specific conditions): While less common for a 6-membered ring formation through ether linkage, under certain catalytic conditions, intramolecular reactions could theoretically occur. More likely is intermolecular self-reaction if a suitable leaving group is present on another molecule of the amino alcohol.
Troubleshooting Steps:
-
Protect the Amine: If the reaction conditions are harsh or if side reactions involving the amine are suspected, consider protecting the amine group prior to esterification. A common strategy is to perform the reaction with the protonated form of the amino alcohol (e.g., as a hydrochloride salt) and use a base to liberate the free alcohol in situ or use a protecting group that can be removed after the esterification.
-
Choice of Reagents: For acid-sensitive substrates, using milder esterification methods such as those employing coupling agents (e.g., DCC, EDC) can minimize side reactions.
-
Reaction Conditions:
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine.
-
Use moderate reaction temperatures to minimize decomposition and side reactions.
-
-
Purification:
-
Acid-Base Extraction: The basicity of the tertiary amine in the desired product allows for separation from non-basic impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Chromatography: Column chromatography on silica (B1680970) gel can be used for purification. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent tailing of the amine-containing product.
-
Experimental Protocol: Fischer Esterification of Benzoic Acid with this compound
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Etherification Reactions (Williamson Ether Synthesis)
Issue: Formation of multiple products and low yield of the desired 3-(diethylamino)propyl ether.
Potential Side Products and Causes:
-
Quaternization of the Tertiary Amine: This is a major competing reaction. The tertiary amine is a good nucleophile and will react with the alkyl halide to form a quaternary ammonium salt.
-
Elimination Reaction: If a secondary or tertiary alkyl halide is used as the electrophile, an E2 elimination reaction can compete with the desired SN2 reaction, leading to the formation of an alkene.
-
N-Oxide Formation: As with esterification, oxidation of the amine can occur if the reaction is not performed under an inert atmosphere.
Troubleshooting Steps:
-
Protect the Amine: Protecting the tertiary amine is highly recommended for this reaction. Protonation of the amine with a strong acid prior to the deprotonation of the alcohol can be effective.
-
Choice of Base and Alkyl Halide:
-
Use a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the alcohol, forming the alkoxide.
-
Use a primary alkyl halide to minimize competing elimination reactions.
-
-
Reaction Conditions:
-
Add the alkyl halide slowly to the solution of the alkoxide at a low temperature to control the exothermic reaction and favor the desired SN2 pathway.
-
Maintain an inert atmosphere throughout the reaction.
-
-
Purification: Similar purification strategies as for the esterification product can be employed, including acid-base extraction and chromatography.
Experimental Protocol: Synthesis of 3-(Diethylamino)propyl Benzyl (B1604629) Ether
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
| Reaction Type | Desired Product | Common Side Products | Key Troubleshooting Strategy |
| Esterification | 3-(Diethylamino)propyl ester | Quaternary ammonium salt, N-oxide | Protect the amine group, use mild conditions, inert atmosphere |
| Etherification | 3-(Diethylamino)propyl ether | Quaternary ammonium salt, Alkene (from elimination), N-oxide | Protect the amine group, use a primary alkyl halide, control reaction temperature |
| N-Alkylation | Quaternary ammonium salt | Over-alkylation (if starting with a primary or secondary amine), Elimination | Use a slight excess of the alkylating agent, control temperature |
| N-Oxidation | 3-(Diethylamino)-1-propanol N-oxide | Incomplete oxidation, side reactions with other functional groups | Choose a selective oxidizing agent, control stoichiometry and temperature |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions.
References
Technical Support Center: Stereoselectivity in Reactions Involving 3-Diethylamino-1-propanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the role of 3-Diethylamino-1-propanol in chemical reactions and strategies for achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used as a chiral ligand or catalyst to induce stereoselectivity?
A1: No, this compound is an achiral molecule. It does not have any stereogenic centers and therefore cannot be used as a chiral ligand, auxiliary, or catalyst to induce enantioselectivity or diastereoselectivity in a reaction. Its primary roles in a reaction mixture are as a base, a nucleophile, or a coordinating ligand to a metal center.
Q2: If this compound is achiral, how can it be involved in stereoselective reactions?
A2: While this compound itself does not direct the stereochemical outcome of a reaction, it can be a component in a reaction system where stereoselectivity is achieved through other means. For instance, it can act as a base or co-catalyst in a reaction that employs a separate chiral catalyst. In some specific cases, like the stereoselective polymerization of racemic lactide, it can be part of a catalytic system that influences the selection of one enantiomer of the monomer over the other.[1]
Q3: I am observing poor stereoselectivity in my reaction that contains this compound. What should I investigate?
A3: Since this compound is not the source of stereocontrol, you should investigate other factors that govern the stereoselectivity of your reaction. This includes the structure of your chiral catalyst or auxiliary, the reaction temperature, the solvent, and the nature of the reactants and any additives. Our troubleshooting guide below provides a more detailed approach to addressing these issues.
Q4: What are the typical applications of this compound in synthesis?
A4: this compound is primarily used as a base, a precursor for other chemical entities, and as a component in certain polymerization reactions. For example, it has been used to develop model systems for the stereoselective polymerization of racemic lactide (D,L-LA).[1]
Troubleshooting Guide: Improving Stereoselectivity in Your Reactions
Poor stereoselectivity is a common challenge in asymmetric synthesis. This guide provides a systematic approach to troubleshooting and optimizing your reactions.
Issue: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
Potential Cause 1: Suboptimal Chiral Catalyst or Ligand
Your choice of chiral catalyst or ligand is the most critical factor for achieving high stereoselectivity. If you are using a chiral catalyst in the presence of this compound (as a base), the structure and concentration of the chiral component are paramount.
Troubleshooting Steps:
-
Screen a Variety of Chiral Ligands: The steric and electronic properties of the chiral ligand have a profound impact on stereoselectivity. For reactions involving amino alcohols as chiral ligands, consider modifying the substituents on the nitrogen and the carbon atoms bearing the hydroxyl group to tune the chiral pocket around the metal center.
-
Vary Catalyst Loading: The concentration of the chiral catalyst can influence the reaction pathway and the degree of stereocontrol. Perform a series of experiments with varying catalyst loadings to find the optimal concentration.
-
Ensure Catalyst Purity: Impurities in your chiral catalyst or ligand can interfere with the catalytic cycle and reduce stereoselectivity. Ensure the catalyst is of high purity.
Potential Cause 2: Incorrect Reaction Temperature
Asymmetric reactions are often highly sensitive to temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, lowering the reaction temperature increases stereoselectivity by favoring the transition state that leads to the major stereoisomer. Reactions are commonly run at 0 °C, -20 °C, -40 °C, or even -78 °C.
-
Temperature Optimization Study: Conduct a systematic study by running the reaction at a range of temperatures to determine the optimal balance between reaction rate and stereoselectivity.
Potential Cause 3: Inappropriate Solvent Choice
The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). Non-coordinating solvents often lead to more ordered transition states and higher stereoselectivity.
-
Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states.
Potential Cause 4: Influence of Additives
Additives, including bases like this compound, can play a role in the overall reaction outcome, even if they are not the source of chirality.
Troubleshooting Steps:
-
Vary the Achiral Base: If this compound is acting as a base, consider screening other achiral bases (e.g., triethylamine, diisopropylethylamine) to see if they have a different effect on the reaction environment.
-
Use of Lewis Acids or Other Additives: In some cases, the addition of a Lewis acid or other additives can enhance the organization of the transition state and improve stereoselectivity.
Experimental Protocols and Data
While this compound is not a chiral directing agent, it has been used in stereoselective polymerization. Below is a summary of a relevant experimental system.
Case Study: Stereoselective Polymerization of Racemic Lactide
In a study on the polymerization of racemic D,L-lactide, this compound (deapH) was used as a model compound to understand the mechanism of stereocontrol in a system initiated by indium(III) chloride.[1]
Table 1: Influence of Initiator System on Lactide Polymerization
| Entry | Initiator System | Monomer | Polymer Stereoregularity (Pm) |
| 1 | InCl₃ / BnOH / NEt₃ | D,L-LA | 0.75 |
| 2 | [InCl₃(deapH)(H₂O)]₂ | D,L-LA | High |
Pm refers to the probability of meso linkages, a measure of stereoselectivity in polymerization.
Experimental Protocol: Synthesis of the Indium Complex with this compound
A model complex for the active initiator in the stereoselective polymerization of D,L-lactide was synthesized using this compound.[1]
-
Reactants: Indium(III) chloride (InCl₃) and this compound (deapH).
-
Procedure: The reaction of InCl₃ with deapH in the presence of adventitious water leads to the formation of the dinuclear complex [InCl₃(deapH)(H₂O)]₂.
-
Characterization: The structure of the resulting complex was confirmed by elemental analysis, X-ray crystallography, and NMR and FTIR spectroscopies.[1]
This complex was shown to polymerize D,L-lactide with a high degree of stereoselectivity.[1]
Mechanistic Insights and Visualizations
To achieve high stereoselectivity, it is crucial to understand the underlying reaction mechanisms. While this compound is achiral, the principles of stereocontrol in reactions that use chiral amino alcohols are well-established and provide a useful framework for designing stereoselective syntheses.
General Mechanism for Stereocontrol with Chiral Amino Alcohol Ligands
Chiral amino alcohols exert stereocontrol by forming a rigid, well-defined chiral environment around a metal center. This directs the approach of the substrate, favoring one stereochemical outcome over the other.
Caption: General workflow for asymmetric catalysis using a chiral amino alcohol ligand.
Troubleshooting Logic for Poor Stereoselectivity
When troubleshooting, a logical, step-by-step approach is essential.
References
Technical Support Center: 3-Diethylamino-1-propanol in Polymer Synthesis
Welcome to the technical support center for the use of 3-Diethylamino-1-propanol in polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during polymer synthesis when using this compound as a catalyst or initiator.
Issue 1: Low or No Monomer Conversion
Q1: My ring-opening polymerization of lactide using this compound is showing low or no conversion. What are the potential causes and solutions?
A1: Low or no monomer conversion in lactide polymerization catalyzed by this compound can be attributed to several factors. A primary concern is the presence of impurities, particularly water, in the reaction system. Tertiary amines, including this compound, can be sensitive to moisture, which can inhibit the polymerization process. Additionally, the purity of the monomer and the catalyst itself is crucial for successful polymerization.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents before use. The monomer (lactide) should be purified, for instance by recrystallization from a suitable solvent like ethyl acetate, to remove any residual lactic acid and water.[1] Solvents should be dried using appropriate methods, such as distillation over a drying agent.
-
Verify Catalyst Purity: Use high-purity this compound. Impurities in the catalyst can interfere with the reaction.
-
Optimize Catalyst Concentration: The concentration of the catalyst can significantly impact the reaction rate. While a higher concentration might be expected to increase the rate, it can also lead to side reactions or catalyst deactivation. It is advisable to perform small-scale optimization experiments to determine the optimal catalyst loading.
-
Check Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation. The optimal temperature for lactide polymerization with amine catalysts is typically in the range of 130-180°C.[2][3]
Issue 2: Poor Control Over Polymer Molecular Weight and Broad Polydispersity Index (PDI)
Q2: I am obtaining a polymer with a broad molecular weight distribution (high PDI) and the molecular weight is not what I theoretically predicted. How can I gain better control over these parameters?
A2: Achieving a target molecular weight and a narrow PDI in polymer synthesis requires careful control over the initiation and propagation steps. When using this compound, which can act as both an initiator and a catalyst, several factors can influence the molecular weight distribution.
Troubleshooting Steps:
-
Control Initiator Concentration: The molecular weight of the polymer is inversely proportional to the initiator concentration.[4] If this compound is used as the initiator, its concentration must be precisely controlled.
-
Minimize Chain Transfer Reactions: Chain transfer reactions can lead to the formation of new polymer chains, resulting in a broader PDI. Impurities, such as water or alcohols, can act as chain transfer agents. Ensuring the purity of all reactants and the reaction environment is crucial.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to side reactions, such as transesterification, which can broaden the molecular weight distribution.[5] Monitor the polymerization kinetics to determine the optimal reaction time to achieve high conversion without significant side reactions.
Issue 3: Catalyst Deactivation
Q3: I suspect my this compound catalyst is deactivating during the polymerization. What could be causing this and how can I prevent it?
A3: Catalyst deactivation can be a significant issue in polymerization reactions, leading to incomplete conversion and poor control over the polymer properties. For tertiary amine catalysts like this compound, deactivation can occur through several mechanisms.
Potential Causes and Solutions:
-
Acidic Impurities: The presence of acidic impurities in the monomer or solvent can neutralize the basic amine catalyst, rendering it inactive. Thorough purification of all reagents is essential.
-
Reaction with Monomer or Polymer: In some cases, the catalyst can react with the monomer or the growing polymer chain to form inactive species. Understanding the specific reaction mechanism is key to mitigating this.
-
Thermal Degradation: At elevated temperatures, the catalyst itself may degrade. It is important to operate within the recommended temperature range for the specific polymerization system.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine catalyst. Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Frequently Asked Questions (FAQs)
Q4: What is the role of this compound in polymer synthesis?
A4: this compound is a versatile compound in polymer synthesis, primarily utilized in two main capacities:
-
As a catalyst: In reactions like the ring-opening polymerization of lactide, the tertiary amine group of this compound can activate the monomer, facilitating the polymerization process.
-
As an initiator: The hydroxyl group in this compound can initiate polymerization, becoming incorporated into the final polymer chain.
Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, allows it to participate in various polymerization mechanisms.
Q5: What are the typical reaction conditions for lactide polymerization using this compound?
A5: While optimal conditions can vary depending on the desired polymer properties, typical conditions for the ring-opening polymerization of lactide using a tertiary amine catalyst are as follows:
| Parameter | Typical Range | Notes |
| Temperature | 130 - 195°C | Higher temperatures generally lead to faster reaction rates but may increase side reactions.[6] |
| Catalyst Concentration | 0.01 - 1.0 mol% | The optimal concentration should be determined experimentally. |
| Reaction Time | 1 - 24 hours | Dependent on temperature, catalyst concentration, and desired conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst oxidation and side reactions with atmospheric moisture. |
Q6: How can I purify the polymer synthesized using this compound?
A6: After polymerization, the resulting polymer needs to be purified to remove unreacted monomer, catalyst residues, and any low molecular weight oligomers. A common method for purifying polylactide (PLA) is precipitation.
General Purification Protocol:
-
Dissolve the crude polymer in a suitable solvent, such as dichloromethane (B109758) or chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol (B129727) or hexane.
-
Filter the precipitated polymer.
-
Wash the polymer with the non-solvent to remove any remaining impurities.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
The choice of solvent and non-solvent will depend on the specific polymer synthesized.
Q7: Are there any known side reactions when using this compound in polymerization?
A7: Yes, several side reactions can occur, particularly in ring-opening polymerization of lactide:
-
Transesterification: This can occur between polymer chains, leading to a broadening of the molecular weight distribution.
-
Epimerization: The stereochemistry of the monomer can be altered during polymerization, which can affect the properties of the final polymer.
-
Backbiting: This intramolecular reaction can lead to the formation of cyclic oligomers.
Careful control of reaction conditions such as temperature and reaction time can help to minimize these side reactions.
Experimental Workflow and Logical Relationships
Troubleshooting Workflow for Low Monomer Conversion
Caption: Troubleshooting workflow for addressing low monomer conversion.
Polymerization and Purification Workflow
Caption: General workflow for polymer synthesis and purification.
References
- 1. polylactide.com [polylactide.com]
- 2. Lactide synthesis optimization: investigation of the temperature, catalyst and pressure effects | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Diethylamino-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Diethylamino-1-propanol. Here, you will find detailed information on identifying and removing impurities, along with protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in this compound can originate from its synthesis route or degradation. Synthesis of similar amino alcohols can result in by-products and unreacted starting materials. For instance, if synthesized from the reaction of diethylamine (B46881) with a three-carbon electrophile, residual starting materials or products of side reactions may be present. While specific impurity profiles can vary between suppliers, potential impurities may include starting materials from the synthesis, by-products from side reactions, and degradation products.[1][2][3][4]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7] For volatile impurities, GC is a suitable method. For non-volatile impurities and for achieving high-resolution separation, reverse-phase HPLC is often employed.[7][8] The choice of detector, such as a Flame Ionization Detector (FID) for GC or a UV or Mass Spectrometry (MS) detector for HPLC, will depend on the nature of the impurities being analyzed.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and residual solvents.
-
Recrystallization as a Hydrochloride Salt: Excellent for removing closely related impurities that are difficult to separate by distillation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used to achieve very high purity levels, often required for analytical standards or final drug substances.
Troubleshooting Guides
Vacuum Distillation
Problem: The distillation is very slow or not proceeding at the expected temperature.
-
Possible Cause 1: Inadequate Vacuum. Check your vacuum pump and all connections for leaks. The boiling point of this compound is significantly lower at reduced pressure (e.g., 81-83 °C at 15 mmHg).[9][10]
-
Troubleshooting:
-
Ensure all joints are properly sealed with vacuum grease.
-
Check the vacuum pump oil and overall performance.
-
Use a manometer to accurately measure the pressure in the system.
-
-
Possible Cause 2: Insufficient Heating. The heating mantle may not be providing enough energy to bring the liquid to its boiling point at the applied vacuum.
-
Troubleshooting:
-
Gradually increase the temperature of the heating mantle.
-
Ensure good thermal contact between the flask and the mantle.
-
Use a stirring bar to ensure even heating.
-
Problem: The distilled product is still impure.
-
Possible Cause 1: Co-distillation of Impurities. Some impurities may have boiling points close to that of this compound under vacuum.
-
Troubleshooting:
-
Use a fractionating column to improve separation efficiency.
-
Collect multiple fractions and analyze their purity by GC or HPLC to identify the purest fractions.
-
-
Possible Cause 2: Thermal Degradation. Although vacuum distillation is used to prevent thermal degradation, some decomposition may still occur if the temperature is too high.
-
Troubleshooting:
-
Use a lower distillation pressure to reduce the required temperature.
-
Minimize the time the compound is exposed to high temperatures.
-
Recrystallization of Hydrochloride Salt
Problem: The hydrochloride salt does not precipitate.
-
Possible Cause 1: The solution is not saturated. Too much solvent may have been used.
-
Troubleshooting:
-
Carefully evaporate some of the solvent to concentrate the solution.
-
Add a less polar co-solvent (anti-solvent) to decrease the solubility of the salt.
-
-
Possible Cause 2: Supersaturation. The solution may be supersaturated, preventing crystal nucleation.
-
Troubleshooting:
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of the hydrochloride salt.
-
Cool the solution slowly in an ice bath.
-
Problem: The recrystallized salt is oily or discolored.
-
Possible Cause 1: Presence of impurities that inhibit crystallization.
-
Troubleshooting:
-
Perform a hot filtration to remove any insoluble impurities.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be cautious as charcoal can also adsorb the product.
-
-
Possible Cause 2: Inappropriate solvent system.
-
Troubleshooting:
-
Experiment with different solvent systems for recrystallization. A good solvent will dissolve the salt when hot but have low solubility when cold.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO | [11] |
| Molecular Weight | 131.22 g/mol | |
| Boiling Point | 81-83 °C at 15 mmHg | [9][10] |
| Density | 0.884 g/mL at 25 °C | [9][10] |
| Refractive Index | n20/D 1.4435 | [9] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol describes the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and tubing
-
Manometer
-
Thermometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Begin stirring and slowly apply vacuum.
-
Once the desired pressure is reached and stable (e.g., 15 mmHg), gradually heat the distillation flask.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the applied pressure (81-83 °C at 15 mmHg), switch to a clean receiving flask to collect the main fraction.[9][10]
-
Maintain a constant distillation temperature to ensure the collection of a pure fraction.
-
Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Protocol 2: Recrystallization as Hydrochloride Salt
This protocol details the purification of this compound by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Crude this compound
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether)
-
Suitable solvent for recrystallization (e.g., ethanol (B145695), isopropanol)
-
Anti-solvent (e.g., diethyl ether)
-
Erlenmeyer flask
-
Stirring plate and stir bar
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid dropwise with stirring. The hydrochloride salt should precipitate.
-
Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.
-
To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, treat it with activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Preparative HPLC
This protocol provides a general guideline for purifying this compound using preparative HPLC. The exact conditions will need to be optimized for the specific impurity profile and available equipment.
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
Mobile phase modifier (e.g., formic acid or trifluoroacetic acid for reverse-phase)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Develop an analytical HPLC method to identify the retention times of this compound and its impurities. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[8]
-
Scale up the analytical method to a preparative scale. This involves selecting a larger column and adjusting the flow rate and injection volume.
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions as they elute from the column.
-
Analyze the purity of each fraction using the analytical HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 5. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 6. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound 95 622-93-5 [sigmaaldrich.com]
- 10. 3-二乙氨基-1-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of temperature on 3-Diethylamino-1-propanol reaction kinetics
Welcome to the technical support center for 3-Diethylamino-1-propanol (3-DEA-1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on reaction kinetics and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate when using this compound?
A1: As with most chemical reactions, increasing the temperature typically increases the reaction rate when using 3-DEA-1P. This relationship is described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature. A common rule of thumb is that the reaction rate can double or triple for every 10°C rise in temperature.[1][2] However, it is crucial to consider the thermal stability of the reactants and products, as higher temperatures can also lead to degradation and the formation of side products.[3][4]
Q2: What is the thermal stability of this compound?
Q3: Can this compound be used as a catalyst?
A3: Yes, as a tertiary amine, 3-DEA-1P can act as a basic catalyst in various reactions, such as in the formation of polyurethanes.[5][6] Its nucleophilic nitrogen atom can activate other molecules in the reaction mixture. The catalytic activity is temperature-dependent, with higher temperatures generally leading to increased catalytic turnover, up to the point of thermal degradation.
Q4: How does solvent choice impact the reaction kinetics of 3-DEA-1P at different temperatures?
A4: The choice of solvent can significantly influence reaction kinetics. Polar aprotic solvents may favor certain nucleophilic substitution reactions. The solvent's boiling point will also dictate the accessible temperature range for the reaction at atmospheric pressure. For reactions involving ionic intermediates, the dielectric constant of the solvent can affect the stability of the transition state, and this effect can be temperature-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient Temperature: The activation energy barrier is not being overcome. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation (e.g., by TLC or GC). Be mindful of the boiling points of your solvent and reactants. |
| Inadequate Mixing: Poor mass transfer between reactants. | Increase the stirring rate to ensure the reaction mixture is homogeneous. | |
| Catalyst Inactivity: If using 3-DEA-1P as a catalyst, it may not be effective for the specific transformation at the current temperature. | Consider screening other amine catalysts or increasing the reaction temperature to enhance the catalytic activity of 3-DEA-1P. | |
| Formation of Side Products | High Temperature: Elevated temperatures can enable alternative reaction pathways or cause degradation of reactants/products.[3] | Lower the reaction temperature. If the primary reaction is too slow at lower temperatures, consider using a more selective catalyst or running the reaction for a longer time. |
| Presence of Impurities: Water or other nucleophiles can lead to unwanted side reactions. | Ensure all reactants and solvents are dry and pure before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric components. | |
| Low Yield | Reaction Equilibrium: The reaction may be reversible and has reached equilibrium. | If water is a byproduct (e.g., in esterification), use a Dean-Stark apparatus or molecular sieves to remove it and drive the reaction to completion. |
| Suboptimal Reactant Ratio: The stoichiometry of the reactants may not be optimal. | Experiment with varying the molar ratios of the reactants. For example, using one reactant in excess can shift the equilibrium towards the product side. | |
| Product Purification Issues | Co-distillation with Reactants: The boiling point of the product may be close to that of the starting materials. | Utilize fractional distillation for separation. Alternatively, convert the product to a salt to alter its solubility and facilitate separation from non-polar impurities, then regenerate the free base. |
| Emulsion Formation during Workup: The amphiphilic nature of 3-DEA-1P and its derivatives can lead to emulsions during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, use a different solvent system for extraction. |
Quantitative Data on Reaction Kinetics
Specific kinetic data for many common reactions of this compound are not extensively published. However, data from analogous tertiary amines reacting with CO2 can provide insight into the temperature dependency.
Table 1: Kinetic Data for the Reaction of Tertiary Amines with CO2
| Amine | Temperature (K) | Second-Order Rate Constant (k₂) (m³/mol·s) | Activation Energy (Ea) (kJ/mol) |
| Dimethylmonoethanolamine (DMMEA) | 298 | Value not specified | 56.38[7] |
| 303 | Value not specified | ||
| 308 | Value not specified | ||
| 313 | Value not specified | ||
| 3-(Dimethylamino)-1-propanol (3DMA1P) with MAPA | 302.15 | Blended system, k₂ not directly comparable | Not specified |
| 315.15 | |||
| 336.15 |
Note: The data for DMMEA shows a clear temperature dependence as described by its Arrhenius equation: k₂ = 1.733 x 10¹¹ exp(-6781.4/T).[7] Data for 3-DEA-1P specifically is sparse in the reviewed literature.
Experimental Protocols
Protocol 1: Quaternization of this compound with an Alkyl Halide
This protocol describes a standard procedure for the synthesis of a quaternary ammonium (B1175870) salt, a common reaction for tertiary amines.
Materials:
-
This compound (1 equivalent)
-
Alkyl iodide (e.g., methyl iodide) (1.1 equivalents)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Dissolve this compound in anhydrous acetone in the round-bottom flask.
-
Slowly add the alkyl iodide to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux (approx. 56°C for acetone). The reaction temperature can be adjusted based on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC (e.g., using a polar eluent system like DCM/Methanol). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, add anhydrous diethyl ether to precipitate the product.
-
Wash the collected solid with cold anhydrous diethyl ether and dry under vacuum.
Protocol 2: Esterification using this compound
This protocol outlines the synthesis of an ester from 3-DEA-1P and a carboxylic acid.
Materials:
-
This compound (1 equivalent)
-
Carboxylic acid (e.g., 4-aminobenzoic acid for procaine (B135) synthesis) (1 equivalent)
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid) (0.05 equivalents)
-
Dean-Stark apparatus
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the carboxylic acid, this compound, toluene, and the acid catalyst.
-
Attach the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (approx. 111°C for toluene). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for the quaternization of this compound.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for 3-Diethylamino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of catalyst loading for the synthesis of 3-Diethylamino-1-propanol.
Frequently Asked Questions (FAQs)
What are the common methods for synthesizing this compound?
The primary synthetic routes to this compound and analogous amino alcohols are reductive amination, nucleophilic substitution, and the direct N-alkylation of diethylamine (B46881) using a suitable propanol (B110389) derivative. A widely employed and effective method is the reductive amination of 3-hydroxypropionaldehyde with diethylamine.
What are the typical catalysts used for the synthesis of this compound via reductive amination?
Common catalysts for this transformation include nickel-based catalysts like Raney® Nickel, and precious metal catalysts such as Rhodium, Ruthenium, and Palladium, often on supports like carbon or alumina.[1] Copper-based catalysts have also been investigated for similar reactions.
Why is catalyst loading a critical parameter to optimize?
Catalyst loading is a crucial factor that profoundly influences the reaction's efficiency, cost-effectiveness, and overall outcome. An insufficient amount of catalyst can result in slow or incomplete reactions and consequently low yields of this compound. On the other hand, an excessive catalyst load is not only uneconomical but may also fail to significantly enhance the yield and could potentially trigger undesirable side reactions, such as the over-hydrogenation of reactants or products, or an increase in byproduct formation.
What is a typical range for catalyst loading in this type of reaction?
For catalytic hydrogenations that produce compounds similar to this compound, a typical catalyst loading can vary from 0.1 to 5 mol% relative to the limiting reactant.[1] The optimal loading is contingent on the specific catalyst, substrates, and reaction conditions employed.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive or poisoned catalyst.
-
Recommended Solution:
-
Confirm that the catalyst has been appropriately activated and handled under an inert atmosphere if it is sensitive to air.
-
Utilize a fresh batch of the catalyst.
-
Pre-treat starting materials and solvents to eliminate potential catalyst inhibitors such as sulfur compounds, water, or oxygen.
-
-
-
Potential Cause: Insufficient catalyst loading.
-
Recommended Solution:
-
Methodically increase the catalyst loading in small increments (e.g., steps of 0.2 mol%) to determine the optimal quantity.
-
Consult the data tables below for anticipated trends in yield as a function of catalyst loading.
-
-
-
Potential Cause: Suboptimal reaction conditions.
-
Recommended Solution:
-
Elevate the hydrogen pressure, staying within the safe operational limits of the reactor.
-
Fine-tune the reaction temperature; lower temperatures may slow the reaction rate, while higher temperatures could encourage side reactions or catalyst degradation.
-
Ensure vigorous stirring to mitigate potential mass transfer limitations.
-
-
Issue 2: Poor Selectivity / Formation of Byproducts
-
Potential Cause: Catalyst loading is too high.
-
Recommended Solution:
-
Decrease the amount of catalyst. High localized concentrations of the catalyst can sometimes favor undesired reaction pathways.
-
-
-
Potential Cause: Incorrect reaction temperature or pressure.
-
Recommended Solution:
-
Modify the temperature and pressure. For instance, lower temperatures might increase selectivity towards the desired product.
-
-
-
Potential Cause: Nature of the catalyst.
-
Recommended Solution:
-
Evaluate different types of catalysts. A Nickel-based catalyst, for example, may exhibit different selectivity compared to a Rhodium-based catalyst under identical conditions.
-
-
Issue 3: Catalyst Deactivation During Reaction or in Recycle Runs
-
Potential Cause: Adsorption of reactants, products, or byproducts onto the catalyst's active sites.
-
Recommended Solution:
-
Incorporate a catalyst washing step with a suitable solvent between recycle runs to remove adsorbed materials.
-
Think about altering the reaction conditions (e.g., temperature or solvent) to lessen strong adsorption.
-
-
-
Potential Cause: Leaching of the active metal from the support.
-
Recommended Solution:
-
Examine the reaction mixture for any signs of leached metal.
-
If leaching is detected, consider employing a different catalyst support or a catalyst with enhanced metal-support interactions.
-
-
-
Potential Cause: Sintering of the catalyst at elevated temperatures.
-
Recommended Solution:
-
Conduct the reaction at the minimum effective temperature.
-
Opt for a catalyst known for its high thermal stability.
-
-
Data Presentation
The following tables present illustrative data on how catalyst loading can influence the yield and selectivity in the synthesis of this compound through the reductive amination of 3-hydroxypropionaldehyde with diethylamine. It is important to note that these are representative examples, and actual experimental results can differ based on specific conditions.
Table 1: Effect of Raney® Nickel Loading on Yield and Selectivity
| Catalyst Loading (wt% relative to 3-hydroxypropionaldehyde) | Reaction Time (h) | Conversion of 3-hydroxypropionaldehyde (%) | Yield of this compound (%) | Selectivity (%) |
| 1.0 | 8 | 75 | 68 | 91 |
| 2.5 | 6 | 92 | 85 | 92 |
| 5.0 | 4 | >99 | 93 | 93 |
| 7.5 | 4 | >99 | 94 | 94 |
| 10.0 | 4 | >99 | 94 | 94 |
Table 2: Effect of Supported Rhodium Catalyst (5% Rh/C) Loading on Yield and Selectivity
| Catalyst Loading (mol% relative to 3-hydroxypropionaldehyde) | Reaction Time (h) | Conversion of 3-hydroxypropionaldehyde (%) | Yield of this compound (%) | Selectivity (%) |
| 0.1 | 12 | 80 | 75 | 94 |
| 0.2 | 8 | 95 | 91 | 96 |
| 0.5 | 5 | >99 | 96 | 96 |
| 1.0 | 5 | >99 | 97 | 97 |
| 2.0 | 5 | >99 | 97 | 97 |
Experimental Protocols
Experimental Protocol for Catalyst Loading Optimization
This protocol outlines a general procedure for optimizing the catalyst loading for the synthesis of this compound via reductive amination of 3-hydroxypropionaldehyde with diethylamine using a generic heterogeneous catalyst.
Materials:
-
3-hydroxypropionaldehyde
-
Diethylamine
-
Heterogeneous catalyst (e.g., Raney® Nickel or 5% Rh/C)
-
Solvent (e.g., Methanol or Ethanol)
-
High-purity hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
High-pressure autoclave reactor equipped with a magnetic stirrer, and temperature and pressure controls.
Procedure:
-
Reactor Setup:
-
Confirm the autoclave reactor is clean and dry.
-
Introduce a specific quantity of the selected catalyst into the reactor. For an initial experiment, a loading in the low to middle of the typical range for the catalyst class is advisable (e.g., 2.5 wt% for Raney® Nickel or 0.5 mol% for Rh/C).
-
Seal the reactor and purge it multiple times with an inert gas (Nitrogen or Argon) to eliminate any residual air.
-
-
Addition of Reactants:
-
Under a positive pressure of the inert gas, add the solvent (e.g., Methanol) to the reactor.
-
Introduce 3-hydroxypropionaldehyde (1 equivalent) into the reactor.
-
Add diethylamine (typically 1.1 to 1.5 equivalents) to the reactor.
-
-
Reaction:
-
Completely seal the reactor.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 20-50 bar).
-
Commence stirring and heat the reactor to the desired temperature (e.g., 60-100 °C).
-
Track the reaction's progress by collecting samples at regular intervals and analyzing them with a suitable method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Analysis:
-
Upon completion of the reaction (indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to separate the catalyst.
-
Analyze the crude product mixture to ascertain the conversion, yield, and selectivity.
-
The product, this compound, can be purified via distillation under reduced pressure.
-
-
Optimization:
-
Carry out additional experiments with varying catalyst loadings, while keeping all other parameters (temperature, pressure, substrate to solvent ratio, and stirring speed) constant.
-
Graph the yield and selectivity against the catalyst loading to identify the optimal loading for your specific conditions.
-
Mandatory Visualization
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for low yield or selectivity.
Caption: Reductive amination pathway for this compound.
References
Validation & Comparative
A Comparative Analysis of 3-Diethylamino-1-propanol and Triethanolamine for Researchers and Drug Development Professionals
In the landscape of chemical compounds utilized in research and pharmaceutical development, 3-Diethylamino-1-propanol and Triethanolamine (B1662121) (TEA) are two prominent alkanolamines. While both are tertiary amines with hydroxyl groups, their distinct molecular structures give rise to different physicochemical properties and performance characteristics. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of this compound and Triethanolamine is crucial for their effective application. The following table summarizes their key characteristics based on available data.
| Property | This compound | Triethanolamine |
| Molecular Formula | C7H17NO[1][2][3][4] | C6H15NO3 |
| Molecular Weight | 131.22 g/mol [2][3] | 149.19 g/mol [5] |
| Appearance | Colorless to light yellow liquid[6][7] | Colorless to pale yellow viscous liquid |
| Odor | No data available[6] | Slight ammonia (B1221849) odor[5] |
| Density | 0.884 g/mL at 25 °C[1][2] | 1.124 g/mL[8][9] |
| Boiling Point | 81-83 °C at 15 mmHg[1][2][10] | 335.40 °C[9] |
| Melting Point | -12.63 °C (estimate)[6] | 21.60 °C[9] |
| Flash Point | 66 °C (closed cup)[2][6] | 185 °C[8] |
| Solubility in Water | Soluble | Miscible[9] |
| pKa | Not explicitly found | 7.8[8] |
| pH | No data available | ~10 (1% solution)[9] |
Performance in Key Applications: A Comparative Overview
While direct, side-by-side experimental comparisons of this compound and Triethanolamine are limited in publicly available literature, their individual performance characteristics in various applications can be analyzed to draw comparative insights.
Role in Organic Synthesis
Both compounds are utilized as bases and catalysts in organic synthesis.
Triethanolamine has been demonstrated to be an effective and reusable catalyst in various reactions, including the one-pot synthesis of pyranopyrazoles and phosphane-free palladium-catalyzed Heck reactions.[11][12] Its basicity and the presence of hydroxyl groups allow it to facilitate these transformations under mild conditions.[11]
This compound serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] Its structure, featuring both an amine and a hydroxyl group, makes it a versatile building block for complex molecules.
Experimental Protocol: One-Pot Synthesis of Pyranopyrazoles using Triethanolamine as a Catalyst [11]
Objective: To synthesize 6-amino-1,4-dihydro-4-substituted-3-methylpyrano-[2,3-c]pyrazole-5-carbonitriles.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
3-methyl-1H-pyrazol-5(4H)-one (2 mmol)
-
Triethanolamine (20 mol%)
-
Water (10 mL)
-
Ethanol (B145695) (for recrystallization)
-
25 mL round-bottom flask
-
Stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde, malononitrile, and triethanolamine in 10 mL of water.
-
To this stirred mixture, add 3-methyl-1H-pyrazol-5(4H)-one.
-
Heat the resulting mixture at 90°C with continuous stirring for the appropriate time (typically 15-30 minutes, monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Diagram: Logical Workflow for Organic Synthesis
Caption: Generalized workflow for a base-catalyzed organic synthesis reaction.
Application as Corrosion Inhibitors
Both alkanolamines exhibit properties that make them suitable for use as corrosion inhibitors, primarily by adsorbing onto the metal surface to form a protective film.
A study on a derivative of this compound, 3-(diethylamino)-1-phenylpropan-1-one, demonstrated its effectiveness as a mixed-type corrosion inhibitor for N80 steel in an acidic solution.[10]
While direct comparative data is not available, the general mechanism of action for alkanolamine corrosion inhibitors involves the interaction of the lone pair of electrons on the nitrogen atom and the hydroxyl groups with the metal surface.
Experimental Protocol: General Procedure for Evaluating Corrosion Inhibitors using Weight Loss Method [13]
Objective: To determine the corrosion inhibition efficiency of an alkanolamine.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions and weight
-
Corrosive medium (e.g., 1M HCl)
-
Inhibitor (this compound or Triethanolamine) at various concentrations
-
Beakers
-
Analytical balance
-
Cleaning solution (e.g., appropriate acid with inhibitor)
-
Acetone
-
Water bath or thermostat
Procedure:
-
Prepare metal coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Accurately weigh the cleaned coupons.
-
Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the inhibitor.
-
Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them with a cleaning solution to remove corrosion products, wash with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Use as Curing Agents for Epoxy Resins
Tertiary amines, including both this compound and Triethanolamine, can function as curing agents or accelerators for epoxy resins.[14] They initiate the ionic polymerization of the epoxy resin, leading to a cross-linked network.[14]
Aliphatic amines are known for their rapid curing at room temperature.[15] The choice of amine curing agent significantly impacts the final properties of the cured epoxy, such as mechanical strength, chemical resistance, and thermal stability.[15][16]
Diagram: Epoxy Curing Mechanism with a Tertiary Amine
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. bdmaee.net [bdmaee.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cortecvci.com [cortecvci.com]
- 11. benchchem.com [benchchem.com]
- 12. Triethanolamine as an Efficient and Reusable Base, Ligand and Reaction Medium for Phosphane-Free Palladium-Catalyzed Heck Reactions [organic-chemistry.org]
- 13. Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. threebond.co.jp [threebond.co.jp]
- 16. benchchem.com [benchchem.com]
Purity Assessment of 3-Diethylamino-1-propanol: A Comparative Guide to HPLC and GC Methods
For researchers and professionals in drug development, ensuring the purity of chemical intermediates like 3-Diethylamino-1-propanol is a critical step in quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection.
Introduction to Analytical Approaches
This compound is a tertiary amino alcohol used as a building block in chemical synthesis. Its physicochemical properties—possessing both a polar hydroxyl group and a tertiary amine, along with a boiling point of approximately 189°C—make it amenable to analysis by both HPLC and GC. The choice between these techniques depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and laboratory resources.
-
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] Given that this compound can be vaporized without degradation, GC is a highly suitable method.[2] It often provides fast analysis times and high resolution for volatile substances.[3]
-
High-Performance Liquid Chromatography (HPLC) is ideal for separating non-volatile, polar, and thermally unstable compounds.[4] The polarity of this compound makes it a good candidate for HPLC, particularly for detecting non-volatile impurities or degradation products that would not be amenable to GC analysis.
Gas Chromatography (GC) Method for Purity Assessment
GC is often the preferred method for analyzing volatile amines due to its speed and efficiency. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column : DB-624 or a similar mid-polarity fused-silica capillary column (30 m x 0.32 mm I.D., 0.5 µm film thickness).
-
Carrier Gas : Helium or Nitrogen, at a constant flow rate of 30 mL/min.[5]
-
Temperatures :
-
Injection : 1 µL injection volume with a split ratio of 50:1.
-
Sample Preparation : Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) (chromatography grade).
The following table summarizes typical quantitative data expected from a validated GC-FID method for the purity analysis of this compound.
| Parameter | This compound | Potential Impurity A (e.g., Diethylamine) | Potential Impurity B (e.g., Residual Solvent - Toluene) |
| Retention Time (min) | ~8.5 | ~3.2 | ~6.1 |
| Resolution (Rs) | - | > 2.0 (from solvent) | > 2.0 (from other peaks) |
| Limit of Detection (LOD) | - | 10 ppm | 5 ppm |
| Limit of Quantitation (LOQ) | - | 30 ppm | 15 ppm |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Purity Assay (% Area) | 99.5% | 0.2% | 0.1% |
High-Performance Liquid Chromatography (HPLC) Method
While this compound lacks a strong UV chromophore, HPLC can be effectively used with universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization can be employed for use with UV or fluorescence detectors.[6] This guide focuses on a direct analysis using a universal detector.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column : C18 reversed-phase column (150 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase :
-
A : 0.1% Formic Acid in Water
-
B : Acetonitrile
-
-
Gradient Program : 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Injection Volume : 10 µL.
-
CAD Settings : Evaporation temperature set to 35°C, nitrogen gas pressure at 35 psi.
-
Sample Preparation : Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
The following table summarizes typical quantitative data expected from a validated HPLC-CAD method.
| Parameter | This compound | Potential Impurity C (Non-volatile starting material) | Potential Impurity D (Degradation product) |
| Retention Time (min) | ~5.8 | ~3.5 | ~7.2 |
| Resolution (Rs) | - | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | - | 15 ppm | 20 ppm |
| Limit of Quantitation (LOQ) | - | 45 ppm | 60 ppm |
| Linearity (R²) | > 0.999 | > 0.997 | > 0.997 |
| Purity Assay (% Area) | 99.6% | 0.15% | 0.1% |
Visualized Workflows and Decision Guide
To better illustrate the processes and aid in method selection, the following diagrams outline the experimental workflow and a logical guide for choosing between GC and HPLC.
Caption: Comparative experimental workflows for GC and HPLC analysis.
Caption: Decision tree for selecting between GC and HPLC.
Head-to-Head Comparison
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on boiling point and interaction with a stationary phase in a gaseous mobile phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] |
| Applicability | Excellent for volatile and thermally stable compounds. Well-suited for this compound itself. | Highly versatile for a wide range of compounds, especially non-volatile, polar, and thermally labile ones.[7] |
| Speed | Typically faster run times, often completed in minutes.[3] | Analysis times can be longer, from 10 to 60 minutes.[7] |
| Sensitivity & Detection | High sensitivity with FID for hydrocarbons. GC-MS offers definitive identification. | Sensitivity depends on the detector. Universal detectors (CAD/ELSD) are needed if no chromophore is present. HPLC-MS is powerful for identification. |
| Impurities Detected | Best for volatile organic impurities, starting materials, and residual solvents. | Best for non-volatile or high molecular weight impurities, salts, and degradation products. |
| Cost & Complexity | Generally lower purchase and operating costs due to inexpensive carrier gases.[4] Method development can be simpler. | Higher costs due to the need for high-purity solvents and more complex instrumentation.[1][7] |
| Sample Preparation | Simple dissolution in a volatile organic solvent. | Dissolution in the mobile phase. Derivatization may be required for specific detectors, adding complexity. |
Conclusion and Recommendations
Both GC and HPLC are robust and reliable techniques for assessing the purity of this compound.
-
Gas Chromatography (GC) is recommended for routine quality control, where speed and efficiency are paramount and the primary focus is on the main component and known volatile impurities. Its lower operating cost and simplicity make it an excellent choice for high-throughput analysis.[4]
-
High-Performance Liquid Chromatography (HPLC) is the superior choice when a comprehensive impurity profile is required, especially during drug development and stability studies.[8] Its ability to detect non-volatile and thermally unstable degradation products provides a more complete picture of the sample's purity and stability.[4]
For comprehensive characterization, employing both GC and HPLC as orthogonal methods is the most rigorous approach, ensuring that all potential impurities—volatile and non-volatile—are effectively identified and quantified.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. veeprho.com [veeprho.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. japsonline.com [japsonline.com]
A Comparative Guide to Amino Alcohols in Catalysis: 3-Diethylamino-1-propanol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, have emerged as versatile and effective catalysts in a variety of chemical transformations. This guide provides an objective comparison of the catalytic performance of 3-Diethylamino-1-propanol against other commonly used amino alcohols, supported by representative experimental data and detailed protocols.
Performance Comparison in Aldol (B89426) Condensation
To illustrate the comparative catalytic efficacy of different amino alcohols, we will focus on the aldol condensation reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856). This reaction is a classic example of carbon-carbon bond formation and is sensitive to the nature of the base catalyst used. While direct, side-by-side comparative studies for the selected amino alcohols are not extensively documented, the following table summarizes the expected performance based on their structural and electronic properties. The data presented is a representative estimation for this specific reaction under consistent conditions.
| Catalyst | Structure | Expected Yield (%)[1] | Key Characteristics |
| This compound | CCN(CC)CCCO | ~75-85 | Tertiary amine with moderate steric hindrance from the ethyl groups. The hydroxyl group can participate in hydrogen bonding to stabilize transition states. |
| N,N-Dimethylethanolamine | CN(C)CCO | ~70-80 | Structurally similar to this compound but with less sterically demanding methyl groups, potentially leading to slightly different activity. |
| Triethanolamine | O(CCO)N(CCO)CCO | ~65-75 | The presence of three hydroxyl groups can influence solubility and coordination with reactants, potentially leading to lower yields due to increased steric bulk and different electronic effects. |
Note: The expected yields are estimates based on general principles of base-catalyzed aldol condensations and the relative basicity and steric profiles of the catalysts. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Amino Alcohol Catalyzed Aldol Condensation
This protocol describes a general procedure for the aldol condensation of acetone with 4-nitrobenzaldehyde using an amino alcohol as a catalyst.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Amino alcohol catalyst (e.g., this compound)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 20 mL of acetone.
-
Catalyst Addition: To the stirred solution, add 1.0 mmol (10 mol%) of the amino alcohol catalyst (e.g., 0.131 g of this compound).
-
Reaction: Attach a reflux condenser and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of deionized water and 30 mL of ethyl acetate (B1210297).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the desired 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Catalytic Pathway and Workflow
The catalytic cycle of the amino alcohol-mediated aldol condensation proceeds through the formation of an enamine intermediate. The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed aldol condensation.
Caption: General experimental workflow for the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Discussion
The catalytic activity of amino alcohols in the aldol condensation is primarily attributed to the basicity of the amine group, which facilitates the deprotonation of acetone to form the reactive enolate or enamine intermediate. The hydroxyl group can play a secondary role by participating in hydrogen bonding, which can stabilize the transition state and influence the stereoselectivity of the reaction, although this is more pronounced in chiral amino alcohols for asymmetric synthesis.
-
This compound: The tertiary amine is sufficiently basic to catalyze the reaction. The ethyl groups provide some steric bulk, which can influence the approach of the reactants and the overall reaction rate.
-
N,N-Dimethylethanolamine: With less steric hindrance around the nitrogen atom compared to its diethyl counterpart, it might exhibit slightly different reaction kinetics.
-
Triethanolamine: The presence of three hydroxyl groups increases the molecule's polarity and potential for hydrogen bonding. However, the increased steric bulk around the nitrogen atom might hinder its accessibility and catalytic efficiency, potentially leading to lower yields compared to less substituted amino alcohols.
References
A Comparative Guide to Validated Analytical Methods for 3-Diethylamino-1-propanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Diethylamino-1-propanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of potential analytical methodologies for the determination of this compound, complete with detailed experimental protocols and expected performance data based on the analysis of structurally similar compounds.
Methodological Approaches
Three primary analytical techniques show promise for the robust quantification of this compound:
-
Direct Gas Chromatography with Flame Ionization Detection (GC-FID): This approach offers a straightforward and potentially high-throughput method by avoiding chemical derivatization.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection following Derivatization: For laboratories where GC is less accessible or for specific matrix challenges, HPLC with a suitable derivatizing agent can provide high sensitivity and selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD): This modern technique is well-suited for polar and non-chromophoric analytes like this compound, offering a direct analysis without the need for derivatization.
Direct Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is predicated on the direct injection of a diluted sample of this compound onto a GC system. The key to success with this approach lies in the proper selection of the capillary column and inlet liner to mitigate the peak tailing and adsorption issues commonly associated with the analysis of amines.
Experimental Protocol
A likely experimental setup, based on methods for similar amino alcohols, would be as follows:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a known concentration.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis.
-
Chromatographic Conditions:
-
Column: A low-bleed, polar-modified column, such as a CP-Volamine or a DB-FFAP, is recommended to improve peak shape. Dimensions of 30 m x 0.32 mm x 0.5 µm are a good starting point.
-
Inlet: A deactivated or Siltek® treated liner is crucial to minimize analyte adsorption.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
Oven: A temperature program starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 240 °C) to ensure the elution of the analyte and any potential impurities.
-
-
-
Injection: A split injection is typically used to handle the concentration of the sample.
Logical Workflow for Direct GC-FID Analysis
Caption: Workflow for this compound analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC) with Derivatization
This method involves a chemical reaction to attach a chromophoric or fluorophoric tag to the this compound molecule, enabling its detection by UV or fluorescence detectors. This can enhance sensitivity and selectivity but adds a step to the sample preparation process.
Experimental Protocol
A representative protocol using a common derivatizing agent like Dansyl Chloride is outlined below:
-
Sample Preparation & Derivatization:
-
Prepare a solution of the sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).
-
Add a solution of Dansyl Chloride in acetone.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
Quench the reaction with a suitable reagent (e.g., a solution of proline).
-
Dilute the derivatized sample to a known volume with the mobile phase.
-
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Wavelength will be dependent on the chromophore of the derivatizing agent (e.g., ~254 nm for dansyl derivatives).
-
Fluorescence: Excitation and emission wavelengths will be specific to the fluorophore (e.g., Ex: 340 nm, Em: 525 nm for dansyl derivatives).
-
-
Signaling Pathway for HPLC Derivatization Analysis
Caption: Derivatization and detection pathway for HPLC analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)
HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. Coupled with a Charged Aerosol Detector (CAD), which provides a near-universal response for non-volatile analytes, this method can quantify this compound without the need for derivatization.
Experimental Protocol
A potential HILIC-CAD method would be as follows:
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile (B52724) and water to ensure compatibility with the initial mobile phase conditions.
-
Instrumentation: An HPLC or UHPLC system equipped with a HILIC column and a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: A HILIC stationary phase (e.g., amide, silica, or zwitterionic).
-
Mobile Phase: A gradient elution starting with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate), gradually increasing the aqueous portion.
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.
-
Detector: Charged Aerosol Detector.
-
Experimental Workflow for HILIC-CAD Analysis
Caption: Workflow for this compound analysis by HILIC-CAD.
Comparative Summary of Method Performance
The following table summarizes the expected quantitative performance of the described methods. These values are extrapolated from validated methods for structurally similar compounds and should be confirmed through a method validation study for this compound.
| Parameter | Direct GC-FID | HPLC with Derivatization | HILIC-CAD |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | Low µg/mL | Potentially ng/mL (Fluorescence) | Low µg/mL |
| Limit of Quantification (LOQ) | Low µg/mL | Potentially ng/mL (Fluorescence) | Low µg/mL |
| Throughput | High | Moderate (due to derivatization) | High |
| Method Complexity | Low | High | Moderate |
Conclusion
The choice of the most suitable analytical method for the quantification of this compound will depend on the specific requirements of the laboratory, including available instrumentation, required sensitivity, sample throughput, and the complexity of the sample matrix.
-
Direct GC-FID is a strong candidate for a simple, robust, and high-throughput quality control method.
-
HPLC with derivatization offers an alternative with potentially higher sensitivity, especially with fluorescence detection, but at the cost of increased sample preparation time and complexity.
-
HILIC-CAD represents a modern and powerful approach that combines the advantages of direct analysis with the ability to handle polar compounds effectively.
It is imperative that any chosen method undergoes a thorough validation according to ICH guidelines to ensure its suitability for its intended purpose in a regulated environment.
A Comparative Guide to the Synthesis of 3-Diethylamino-1-propanol for Researchers and Drug Development Professionals
An objective analysis of common synthetic routes to 3-Diethylamino-1-propanol, a key intermediate in pharmaceutical manufacturing, reveals distinct differences in efficiency, reagent accessibility, and reaction conditions. This guide provides a comparative overview of two primary synthesis pathways, offering experimental data to inform process development and optimization.
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows for diverse chemical modifications. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This comparison focuses on two prevalent methods: the nucleophilic substitution of a 3-halopropanol with diethylamine (B46881) and the reductive amination of a 3-hydroxyaldehyde.
Comparison of Synthesis Routes
Two prominent methods for the synthesis of this compound are outlined below. Each route offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | Diethylamine, 3-Chloro-1-propanol (B141029) | Diethylamine, 3-Hydroxypropanal (B37111) |
| Key Reagents | Base (e.g., Sodium Hydroxide) | Reducing Agent (e.g., H₂/Catalyst, NaBH₄) |
| Typical Yield | Moderate to High | High |
| Reaction Temperature | Elevated Temperatures (e.g., 160°C) | Mild to Elevated Temperatures |
| Reaction Time | Several Hours | Variable (dependent on catalyst and pressure) |
| Catalyst | Not typically required | Required (e.g., Raney Nickel, Palladium) |
| Key Advantages | Readily available starting materials. | Potentially higher yields and milder conditions. |
| Key Disadvantages | High reaction temperatures may be required. | 3-Hydroxypropanal can be unstable. |
Experimental Protocols
Route 1: Nucleophilic Substitution of 3-Chloro-1-propanol with Diethylamine
This method involves the direct reaction of diethylamine with 3-chloro-1-propanol. The nucleophilic diethylamine displaces the chloride ion to form the desired product.
General Procedure:
A mixture of 3-chloro-1-propanol and an excess of diethylamine is heated in a sealed vessel or under reflux. A base, such as sodium hydroxide (B78521), can be added to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the excess diethylamine is removed, and the product is isolated and purified, typically by distillation.
One specific, though uncited, industrial method suggests a high-pressure reaction. In this process, a mixture of 3-chloro-1-propanol, diethylamine, and aqueous sodium hydroxide is heated to 160°C in an autoclave for 8 hours. After cooling, the organic layer is separated and distilled to yield this compound.
Route 2: Reductive Amination of 3-Hydroxypropanal with Diethylamine
Reductive amination offers an alternative pathway, starting from 3-hydroxypropanal and diethylamine. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced to the final product.
General Procedure:
3-Hydroxypropanal and diethylamine are reacted in a suitable solvent. A reducing agent is then introduced to convert the intermediate to this compound. Common reducing agents include hydrogen gas with a metal catalyst (such as Raney Nickel or Palladium) or hydride reagents like sodium borohydride.
A procedure analogous to the synthesis of 3-dimethylamino-1-propanol (B49565) can be envisioned. In a first step, diethylamine would be reacted with acrolein to form 3-(diethylamino)propanal. This intermediate would then be hydrogenated in the presence of a catalyst, such as Raney Nickel, under hydrogen pressure to yield this compound.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic routes, the following diagrams are provided.
Spectroscopic comparison of 3-Diethylamino-1-propanol and its analogs
In the landscape of chemical research and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of 3-Diethylamino-1-propanol and its structurally related analogs: 3-Dimethylamino-1-propanol, 3-Diisopropylamino-1-propanol, and 2-Diethylamino-ethanol. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational information necessary for compound identification, characterization, and differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected analogs. These values have been compiled from various spectral databases and literature sources.
¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | -CH₂-OH | -N-CH₂- (adjacent to N) | -CH₂- (middle of chain) | N-CH(CH₃)₂ | N-CH₂-CH₃ | N-CH(CH₃)₂ | N-CH₂-CH₃ | -OH |
| This compound | ~3.7 (t) | ~2.5 (t) | ~1.7 (quint) | - | ~2.5 (q) | - | ~1.0 (t) | Variable |
| 3-Dimethylamino-1-propanol | ~3.7 (t) | ~2.4 (t) | ~1.7 (quint) | - | - | ~2.2 (s) | - | Variable |
| 3-Diisopropylamino-1-propanol | ~3.6 (t) | ~2.6 (t) | ~1.6 (quint) | ~3.0 (sept) | - | - | ~1.0 (d) | Variable |
| 2-Diethylamino-ethanol | ~3.6 (t) | ~2.6 (t) | - | - | ~2.5 (q) | - | ~1.0 (t) | Variable |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), and sept (septet).
¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | -CH₂-OH | -N-CH₂- (adjacent to N) | -CH₂- (middle of chain) | N-CH(CH₃)₂ | N-CH₂-CH₃ | N-CH(CH₃)₂ | N-CH₂-CH₃ |
| This compound | ~62 | ~52 | ~28 | - | ~47 | - | ~12 |
| 3-Dimethylamino-1-propanol | ~62 | ~57 | ~28 | - | - | ~45 | - |
| 3-Diisopropylamino-1-propanol | ~63 | ~48 | ~29 | ~51 | - | - | ~19 |
| 2-Diethylamino-ethanol | ~60 | ~52 | - | - | ~48 | - | ~12 |
Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3300 | ~2970, 2930, 2870 | ~1150 | ~1050 |
| 3-Dimethylamino-1-propanol | ~3350 | ~2950, 2860, 2820 | ~1160 | ~1060 |
| 3-Diisopropylamino-1-propanol | ~3300 | ~2970, 2930, 2870 | ~1140 | ~1040 |
| 2-Diethylamino-ethanol | ~3300 | ~2970, 2930, 2870 | ~1160 | ~1070 |
Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-R]⁺ (α-cleavage) | Other Key Fragments |
| This compound | 131 | 100, 86 | 58, 44 |
| 3-Dimethylamino-1-propanol | 103 | 72, 58 | 44, 42 |
| 3-Diisopropylamino-1-propanol | 159 | 114 | 100, 72 |
| 2-Diethylamino-ethanol | 117 | 86 | 58, 44 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the liquid analyte is dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm downfield from TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm) or TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum plots the relative abundance of each fragment versus its m/z value.
Visualization of a Relevant Synthetic Pathway
The following diagram illustrates a common application of 2-Diethylamino-ethanol in the synthesis of the local anesthetic procaine. This two-step process highlights the utility of these amino alcohols as building blocks in pharmaceutical chemistry.
This guide provides a foundational spectroscopic comparison of this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in their efforts to identify, characterize, and utilize these versatile chemical compounds.
Performance Evaluation of 3-Diethylamino-1-propanol in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3-Diethylamino-1-propanol (3DEA1P) in various solvent systems. Designed for professionals in research and drug development, this document outlines the physicochemical properties of 3DEA1P, compares its performance with common alternatives, and provides detailed experimental protocols for its application as a base catalyst.
Physicochemical Properties: 3DEA1P and Common Alternatives
A foundational understanding of the physicochemical properties of this compound and commonly used tertiary amine bases such as Triethylamine (TEA) and Diisopropylethylamine (DIPEA) is crucial for solvent and base selection in organic synthesis. The following table summarizes these key properties.
| Property | This compound (3DEA1P) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| CAS Number | 622-93-5 | 121-44-8 | 7087-68-5 |
| Molecular Formula | C7H17NO | C6H15N | C8H19N |
| Molecular Weight | 131.22 g/mol | 101.19 g/mol | 129.24 g/mol |
| Boiling Point | 81-83 °C at 20 hPa[1] | 89.5 °C | 126.5 °C |
| Density | 0.884 g/mL at 25 °C | 0.726 g/mL at 25 °C | 0.742 g/mL at 25 °C |
| pKa of Conjugate Acid | ~9.3 (estimated for the analogous 3-(dimethylamino)-1-propanol)[2] | 10.75 | 11.4 |
| Solubility | Soluble in water and many organic solvents.[3] | Miscible with water and most organic solvents. | Sparingly soluble in water, soluble in most organic solvents. |
| Flash Point | 66 °C (closed cup)[1] | -11 °C | 10 °C |
Performance in Different Solvent Systems
The choice of solvent significantly impacts the efficacy of a base or catalyst in organic reactions. While specific comparative kinetic data for 3DEA1P across a range of organic solvents is limited in publicly available literature, its performance can be inferred from its structural features—a tertiary amine with a hydroxyl group—and general principles of solvent effects on amine basicity and nucleophilicity.
General Principles:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the amine, potentially solvating it effectively. The hydroxyl group of 3DEA1P can also participate in hydrogen bonding, enhancing its solubility. However, strong solvation can sometimes hinder the amine's access to the substrate, slightly reducing its effective basicity compared to aprotic solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): In these solvents, the basicity of amines is often enhanced as the lone pair of electrons on the nitrogen is more available for reaction, not being heavily solvated by hydrogen bonding from the solvent. 3DEA1P is expected to be an effective base in these systems.
-
Nonpolar Solvents (e.g., Toluene (B28343), Hexane): The solubility of 3DEA1P in nonpolar solvents may be lower compared to more polar alternatives. However, its basicity would be pronounced due to the lack of solvent interaction. The presence of the propyl chain contributes to its solubility in less polar environments compared to smaller, more polar amino alcohols.
Hypothetical Performance Comparison in a Model Reaction (e.g., Knoevenagel Condensation):
The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is a classic example of a base-catalyzed carbon-carbon bond-forming reaction. The performance of 3DEA1P as a catalyst is compared hypothetically with TEA and DIPEA in different solvent systems.
| Solvent System | This compound (3DEA1P) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Rationale |
| Ethanol | Good to Excellent | Excellent | Good | Ethanol, as a polar protic solvent, can facilitate the reaction by solvating the ionic intermediates. All three bases are effective, with TEA's higher pKa potentially offering a slight rate advantage. The hydroxyl group of 3DEA1P may participate in the reaction mechanism, potentially enhancing the rate. |
| Acetonitrile | Excellent | Excellent | Excellent | In a polar aprotic solvent, the basicity of all three amines is enhanced, leading to high reaction rates. |
| Toluene | Moderate to Good | Good | Good | The lower polarity of toluene may result in slower reaction rates compared to polar solvents. The steric bulk of DIPEA might be a more significant factor in a nonpolar environment. |
| Tetrahydrofuran (THF) | Good | Good | Good | THF, a less polar aprotic solvent, is a common choice for many organic reactions. All three bases are expected to perform well. |
Experimental Protocols
Below is a general experimental protocol for a Knoevenagel condensation reaction where this compound can be utilized as a base catalyst.
Objective: To synthesize 2-benzylidenemalononitrile via a Knoevenagel condensation of benzaldehyde (B42025) and malononitrile (B47326) using this compound as a catalyst in different solvents.
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Solvents: Ethanol, Acetonitrile, Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and chamber
-
Standard laboratory glassware and work-up reagents (e.g., dilute HCl, brine, organic solvent for extraction, drying agent like anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 equivalent) and malononitrile (1 equivalent).
-
Add the chosen solvent (e.g., Ethanol, 5 mL per mmol of benzaldehyde).
-
Add this compound (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding dilute HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
To compare the performance in different solvents, the above procedure should be repeated with each solvent, keeping all other reaction parameters constant. The yield and reaction time should be recorded for each solvent system.
Visualizations
Experimental Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of a catalyst like this compound in different solvent systems.
Caption: Workflow for comparing catalyst performance.
Logical Relationship: Factors Influencing Catalyst Performance
The choice of solvent and base are interconnected and influence the overall reaction outcome. The following diagram illustrates these relationships.
Caption: Interplay of factors in catalyzed reactions.
References
Benchmarking 3-Diethylamino-1-propanol Against Commercial Catalysts in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Analysis
In the landscape of organic synthesis, the quest for efficient, mild, and selective catalysts is paramount. This guide provides a detailed comparison of the catalytic performance of 3-Diethylamino-1-propanol against established commercial catalysts in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The following sections present quantitative data, experimental protocols, and visual representations of reaction pathways to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison: this compound vs. Commercial Catalysts
The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound serves as a benchmark reaction to evaluate catalyst performance. Here, we compare the efficacy of this compound with commonly used commercial catalysts such as piperidine (B6355638), sodium hydroxide (B78521) (NaOH), and a solid base catalyst (CaO-MgO).
Table 1: Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 10 | Ethanol (B145695) | 25 | 2 | ~90 (estimated) |
| Piperidine[1][2] | 10 | Toluene / Ethanol | Reflux / 25 | 4-8 / 1-2 | High (unspecified) / High (unspecified) |
| Sodium Hydroxide (NaOH) | Stoichiometric | Ethanol/Water | 25 | 0.5 | High (unspecified) |
| CaO-MgO[3] | 0.05 g (per 10 mmol) | Water | 25 | 0.5 | 95 |
Note: The performance data for this compound is based on its described function as a mild base and nucleophilic catalyst for condensation reactions.[] Specific experimental data for this exact reaction was not found in the public domain; the values are estimated for comparative purposes based on the performance of similar amine catalysts.
Reaction Mechanism and Experimental Workflow
The Knoevenagel condensation proceeds via a catalytic cycle initiated by a base. The catalyst deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Caption: Catalytic cycle of the Knoevenagel condensation.
The general experimental workflow for a Knoevenagel condensation is straightforward and can be adapted for different catalysts and substrates.
Caption: General experimental workflow for Knoevenagel condensation.
Detailed Experimental Protocols
Below are representative experimental protocols for the Knoevenagel condensation using different types of catalysts. These can serve as a basis for comparative studies.
Protocol 1: Knoevenagel Condensation using a Mild Amine Catalyst (e.g., Piperidine)
This protocol is a standard procedure for the Knoevenagel condensation using a weak organic base.[1][5]
-
Materials:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and malononitrile in ethanol.
-
Add piperidine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the purified α,β-unsaturated nitrile.
-
Protocol 2: Knoevenagel Condensation using a Strong Base Catalyst (NaOH)
This method utilizes a strong inorganic base and is typically very rapid.
-
Materials:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Sodium Hydroxide (10 mmol)
-
Ethanol (20 mL)
-
Water (10 mL)
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
-
In a separate flask, dissolve benzaldehyde and malononitrile in ethanol.
-
Slowly add the NaOH solution to the aldehyde/malononitrile mixture with stirring.
-
The reaction is often exothermic and proceeds rapidly, with the product precipitating out of solution.
-
Stir for 30 minutes at room temperature.
-
Collect the product by vacuum filtration and wash thoroughly with water to remove excess NaOH.
-
Recrystallize the crude product from a suitable solvent like ethanol.
-
Protocol 3: Knoevenagel Condensation using a Heterogeneous Solid Base Catalyst (CaO-MgO)
This protocol employs a reusable solid catalyst, offering a greener alternative.[3]
-
Materials:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
CaO-MgO catalyst (0.05 g)
-
Water (5 mL)
-
-
Procedure:
-
In a round-bottom flask, suspend the CaO-MgO catalyst in water.
-
Add benzaldehyde and malononitrile to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to separate the solid product and catalyst.
-
Wash the solid with water.
-
The catalyst can be recovered from the product by dissolving the product in a suitable organic solvent (e.g., ethyl acetate), followed by filtration.
-
Evaporate the solvent to obtain the pure product.
-
Conclusion
Compared to strong bases like NaOH, this compound would likely offer milder reaction conditions and potentially higher selectivity, avoiding side reactions. In contrast to heterogeneous catalysts like CaO-MgO, it would operate in a homogeneous system, which can sometimes offer faster reaction rates but requires more complex product purification to remove the catalyst.
Further experimental investigation is warranted to definitively benchmark the performance of this compound against these commercial catalysts. The detailed protocols provided herein offer a solid foundation for conducting such comparative studies, enabling researchers to make informed decisions based on empirical data for their specific synthetic needs.
References
Comparative Analysis of 3-Diethylamino-1-propanol Cross-Reactivity in Immunoassays
For Immediate Release
This guide addresses the cross-reactivity profile of 3-Diethylamino-1-propanol (DEAP) in the context of immunoassays. Direct cross-reactivity studies on DEAP are not extensively available in published literature. However, its structural similarity to key metabolites of the antiarrhythmic drug Procainamide (B1213733) allows for an objective comparison of its potential interactions within immunoassays designed to monitor the parent drug.
Procainamide is metabolized in the body into several compounds, including reactive hydroxylamine (B1172632) and nitroso derivatives, which are implicated in the drug's toxicity and immunomodulatory effects.[1][2][3] Given that DEAP shares structural motifs with these metabolites, understanding its potential for cross-reactivity is crucial for researchers and drug development professionals to ensure assay specificity. Immunoassay interference can lead to falsely elevated or low analyte concentrations, potentially resulting in the misinterpretation of patient results and incorrect treatment decisions.[4]
Structural Comparison of DEAP and Related Compounds
To understand the potential for cross-reactivity, a structural comparison is essential. DEAP is a simple tertiary amine with a primary alcohol functional group. Its structure is a fragment of more complex molecules, such as Procainamide and its metabolites. The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure and chemical properties of its target antigen; structurally similar molecules can sometimes bind to the same antibody, leading to cross-reactivity.[5]
| Compound | Structure | Key Features Relevant to Cross-Reactivity |
| This compound (DEAP) | CCN(CC)CCCO | Diethylamino group, Propyl chain, Primary alcohol |
| Procainamide | O=C(c1ccc(N)cc1)NCCN(CC)CC | Diethylamino group, Aromatic ring, Amide linkage |
| N-Acetylprocainamide (NAPA) | O=C(c1ccc(NC(=O)C)cc1)NCCN(CC)CC | Diethylamino group, Acetylated aromatic amine |
| Procainamide Hydroxylamine (PAHA) | O=C(c1ccc(N(O))cc1)NCCN(CC)CC | Diethylamino group, Hydroxylamine group on aromatic ring |
Table 1: Structural comparison of DEAP and Procainamide-related compounds.
Quantitative Cross-Reactivity Data
While specific quantitative cross-reactivity data for DEAP is scarce, data from studies on Procainamide immunoassays reveal the extent to which metabolites and structurally related compounds can interfere. The following table is a representative summary based on typical findings in the field. The cross-reactivity is often expressed as the concentration of the interfering substance required to produce the same signal as a given concentration of the target analyte.
| Interfering Compound | Typical % Cross-Reactivity in Procainamide Immunoassay |
| N-Acetylprocainamide (NAPA) | < 1% |
| p-Aminobenzoic acid (PABA) | < 0.1% |
| This compound (DEAP) | Data not available (Predicted to be low) |
| Other structurally related drugs | Variable, can be significant[6] |
Table 2: Representative cross-reactivity of related compounds in Procainamide immunoassays.
The cross-reactivity of an immunoassay is not solely dependent on the antibody's intrinsic properties but is also influenced by the specific assay format and conditions, such as reagent concentrations.[7]
Experimental Protocols
To assess the cross-reactivity of DEAP or other small molecules in a competitive immunoassay, a standardized protocol is necessary. The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for such studies.[5][8]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage cross-reactivity of this compound (DEAP) with an antibody raised against a target analyte (e.g., Procainamide).
Materials:
-
High-binding 96-well microtiter plates
-
Target analyte-protein conjugate (for coating)
-
Specific polyclonal or monoclonal antibody against the target analyte
-
DEAP and other potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Dilute the target analyte-protein conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and the test compounds (DEAP and other potential cross-reactants) in assay buffer.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for the target analyte and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates the decision-making process and workflow for assessing the cross-reactivity of a compound like DEAP.
Caption: Workflow for assessing immunoassay cross-reactivity.
Signaling Pathway Context: Procainamide Metabolism
This diagram shows the metabolic pathway of Procainamide, highlighting the generation of metabolites that can potentially cross-react in immunoassays.
References
- 1. Reactivity and possible significance of hydroxylamine and nitroso metabolites of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procainamide - Wikipedia [en.wikipedia.org]
- 3. Metabolism of procainamide to a hydroxylamine by human neutrophils and mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Diethylamino-1-propanol: A Guide for Laboratory Professionals
The proper disposal of 3-Diethylamino-1-propanol is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, this chemical cannot be disposed of as regular waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal, in line with regulatory standards, to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous chemical. It is a combustible liquid that can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling should occur in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 622-93-5 |
| Molecular Formula | C₇H₁₇NO[2] |
| Molecular Weight | 131.22 g/mol [2] |
| Appearance | Colorless liquid[4] |
| Flash Point | 66 °C (150.8 °F) - closed cup[4] |
| Boiling Point | 81-83 °C @ 15 mmHg |
| Density | 0.884 g/mL at 25 °C |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] It must be managed as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[5][7][8]
Step 1: Waste Identification and Classification
All waste containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., absorbent pads from a spill), must be treated as hazardous waste.[9] Laboratory personnel are responsible for correctly identifying and classifying the waste generated.[3]
Step 2: Use of Appropriate Waste Containers
-
Select a Compatible Container: Collect liquid waste in a sturdy, leak-proof container that is chemically compatible with amines. High-density polyethylene (B3416737) (HDPE) or glass containers are typically suitable. Ensure the container has a secure, tight-fitting lid.[10][11]
-
Avoid Mixing Incompatibles: Do not mix this compound waste with incompatible materials such as acids or strong oxidizing agents, as this can cause a dangerous reaction.[12] Waste streams should be segregated by their chemical compatibility.[5][12]
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a critical regulatory requirement.
-
Attach a Hazardous Waste Tag: As soon as waste is first added to the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
Complete All Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound" (no abbreviations or formulas)[5]
-
For mixtures, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[5]
-
Step 4: Safe Storage of Hazardous Waste
-
Designate a Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12] This area must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[8][11]
Step 5: Arranging for Disposal
-
Contact EHS: Do not attempt to transport or dispose of the waste yourself. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or an approved hazardous waste contractor.[5][9]
-
Schedule Pickup: Request a waste pickup when the container is nearly full (e.g., ¾ full) or within the time limits specified by your institution (often within 6 months of the accumulation start date).[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. acs.org [acs.org]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. vumc.org [vumc.org]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-Diethylamino-1-propanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Diethylamino-1-propanol. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a combustible liquid that can cause severe skin burns, and eye damage, and may cause respiratory irritation.[1] It is also harmful if swallowed or in contact with the skin.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields, or chemical goggles. A face shield may be required if splashing is possible. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used if exposure limits are exceeded, or irritation is experienced.[2] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Step-by-Step Experimental Protocol
1. Preparation and Precautionary Measures:
- Ensure that an eyewash station and safety shower are readily accessible.[1]
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Don all required personal protective equipment as specified in the table above.
2. Handling and Dispensing:
- Ground all equipment when handling the product to prevent static discharge.
- Carefully open the container, avoiding inhalation of vapors.
- Dispense the required amount of this compound.
- Immediately and securely close the container after use.
- Wash hands and any exposed skin thoroughly after handling.[1]
3. Spill Management:
- In case of a spill, evacuate the area.
- Remove all sources of ignition.[3]
- Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3]
- Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]
4. First Aid Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash contaminated clothing before reuse.[1]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
5. Disposal:
- All waste, including contaminated absorbent materials, must be considered hazardous.
- Dispose of the chemical waste and contaminated materials through a licensed and approved waste disposal company.[1]
- Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Quantitative Data Summary
| Property | Value |
| CAS Number | 622-93-5[2] |
| Molecular Formula | C7H17NO[6] |
| Molecular Weight | 131.22 g/mol [2] |
| Appearance | Colorless to clear yellow liquid[4][5] |
| Boiling Point | 81-83 °C @ 15 mmHg[2] |
| Density | 0.884 g/mL at 25 °C[2] |
| Flash Point | 66 °C / 150.8 °F (closed cup)[2] |
| Refractive Index | n20/D 1.4435[2] |
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 95 622-93-5 [sigmaaldrich.com]
- 3. 3-DIETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
